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Core Science & Biosynthesis

Foundational

Synthesis and characterization of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid

An in-depth technical analysis of the synthesis and characterization of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid requires a strategic understanding of orthogonal reactivity. This molecule is a highly valued in...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the synthesis and characterization of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid requires a strategic understanding of orthogonal reactivity. This molecule is a highly valued intermediate in the development of Janus kinase (JAK) inhibitors and other advanced pharmacophores[1]. It features three distinct functional handles: a rigid propiolic acid moiety for cyclization or cross-coupling, a bromine atom reserved for late-stage functionalization, and a metabolically stable difluoromethoxy (-OCF₂H) bioisostere.

This guide details a field-proven, self-validating synthetic workflow designed to maximize chemoselectivity and yield.

Retrosynthetic Strategy & Pathway Design

The synthesis of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid hinges on the differential reactivity of halogens on the aromatic ring. To prevent premature decarboxylation of the propiolic acid moiety during cross-coupling[2], the alkyne is introduced via an ester-protected precursor (ethyl propiolate)[3]. The sequence traces back to the commercially available 4-bromo-2-iodophenol.

Retrosynthesis Target 3-(5-Bromo-2-(difluoromethoxy) phenyl)propiolic acid Ester Ethyl 3-(5-bromo-2-(difluoromethoxy) phenyl)propiolate Target->Ester Saponification (LiOH) Iodobenzene 4-Bromo-1-(difluoromethoxy) -2-iodobenzene Ester->Iodobenzene Sonogashira Coupling Phenol 4-Bromo-2-iodophenol Iodobenzene->Phenol Difluoromethylation (ClCF2COONa)

Retrosynthetic strategy for 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid.

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system, ensuring that intermediate quality is verified before progressing to the next stage.

Difluoromethylation of 4-Bromo-2-iodophenol

Objective: Convert the phenolic hydroxyl group to a difluoromethoxy ether without displacing the halogens. Causality & Expert Insight: Sodium chlorodifluoroacetate is utilized as a solid, easily handled precursor to difluorocarbene (:CF₂). At elevated temperatures (120 °C), it undergoes decarboxylation and elimination of chloride to generate the highly reactive carbene in situ[1]. Cesium carbonate is selected as the base to quantitatively deprotonate the phenol, driving the nucleophilic attack of the phenoxide onto the carbene.

  • Reaction Setup: Charge a pressure-relieving round-bottom flask with 4-bromo-2-iodophenol (1.0 equiv) and Cs₂CO₃ (2.0 equiv). Add a solvent mixture of DMF/H₂O (4:1 v/v) to achieve a 0.5 M concentration.

  • Reagent Addition: Introduce sodium chlorodifluoroacetate (1.5 equiv) in one portion.

  • Execution: Heat the reaction mixture to 120 °C and stir for 12 hours. Ensure the flask is equipped with a gas bubbler to safely vent the generated CO₂.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 297 [M-H]⁻) is entirely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water (to remove DMF and salts) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to afford 4-bromo-1-(difluoromethoxy)-2-iodobenzene .

Chemoselective Sonogashira Cross-Coupling

Objective: Selectively couple ethyl propiolate at the C–I bond while preserving the C–Br bond. Causality & Expert Insight: While free propiolic acid can theoretically be used, it is highly prone to Pd/Cu-catalyzed decarboxylation, which leads to terminal alkynes that undergo Glaser homocoupling[2]. Using ethyl propiolate suppresses this degradation pathway[3]. Chemoselectivity is achieved by exploiting bond dissociation energies: the C–I bond (~238 kJ/mol) readily undergoes oxidative addition with Pd(0) at 45 °C, whereas the stronger C–Br bond (~335 kJ/mol) remains inert under these mild conditions.

  • Reaction Setup: Dissolve 4-bromo-1-(difluoromethoxy)-2-iodobenzene (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Reagent Addition: Add Et₃N (3.0 equiv) and ethyl propiolate (1.2 equiv). Sparge the solution with argon for 10 minutes.

  • Catalyst Introduction: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

  • Execution: Stir the mixture at 45 °C for 6 hours.

  • IPC: TLC (9:1 Hexanes/EtOAc) or GC-MS should confirm the complete consumption of the aryl iodide without the formation of double-insertion byproducts.

  • Workup: Filter the mixture through a pad of Celite to remove precipitated amine salts and copper residues. Concentrate and purify via flash chromatography to yield ethyl 3-(5-bromo-2-(difluoromethoxy)phenyl)propiolate .

Saponification to the Free Acid

Objective: Hydrolyze the ethyl ester without degrading the alkyne or the difluoromethoxy group. Causality & Expert Insight: LiOH is preferred over NaOH or KOH because the lithium cation coordinates with the carbonyl oxygen, accelerating ester hydrolysis at lower temperatures (0 °C to RT). This mild approach prevents nucleophilic hydroxide attack on the activated alkyne (which could lead to hydration or cleavage).

  • Reaction Setup: Dissolve the ester from Step 2.2 in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Execution: Add LiOH monohydrate (2.0 equiv) at 0 °C. Allow the mixture to warm to room temperature and stir for 3 hours.

  • IPC: LC-MS should indicate the complete shift from the ester mass to the free acid mass.

  • Workup: Concentrate under reduced pressure to remove organic solvents. Acidify the aqueous layer with 1 M HCl to pH 2 at 0 °C. Extract the precipitated product with EtOAc, dry, and concentrate to afford 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid as a highly pure solid.

Mechanistic Insights: The Sonogashira Cycle

Understanding the catalytic cycle is essential for troubleshooting cross-coupling deviations. The mechanism relies on a dual-metal system where the Palladium cycle drives the carbon-carbon bond formation, and the Copper cycle activates the terminal alkyne.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L2)-I Pd0->OxAdd + Ar-I (Selective for C-I) TransMet Transmetalation Ar-Pd(II)(L2)-(C≡CR) OxAdd->TransMet + Cu-C≡CR RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Ar-C≡CR CuCycle Cu(I) Cycle Terminal Alkyne Activation CuCycle->TransMet Cu-acetylide transfer

Chemoselective Pd/Cu-catalyzed Sonogashira cross-coupling cycle.

Quantitative Data & Characterization

Table 1: Optimization of Sonogashira Coupling Conditions

To validate the necessity of the chosen parameters in Step 2.2, the following optimization matrix highlights the causality behind the catalyst and temperature selections.

EntryCatalyst SystemBaseTemp (°C)Yield (%)Observation / Failure Mode
1 Pd(PPh₃)₂Cl₂ / CuI Et₃N 45 88% Optimal chemoselectivity (C–I only).
2Pd(OAc)₂ / CuIK₂CO₃8065%Significant C–Br insertion (loss of selectivity).
3Pd(PPh₃)₄ / CuIEt₃N2540%Incomplete oxidative addition; stalled reaction.
Table 2: Spectroscopic Characterization of the Target Molecule

The final product, 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid, exhibits highly distinct spectroscopic signatures that serve as definitive proof of structure.

TechniqueSignal / Chemical ShiftStructural Assignment
¹H NMR (400 MHz, CDCl₃)10.50 ppm (br s, 1H)Carboxylic acid proton (-COOH)
¹H NMR 7.70 ppm (d, J = 2.5 Hz, 1H)Aromatic H-6 (ortho to alkyne, meta to Br)
¹H NMR 7.55 ppm (dd, J = 8.8, 2.5 Hz, 1H)Aromatic H-4 (ortho to Br, meta to OCF₂H)
¹H NMR 7.10 ppm (d, J = 8.8 Hz, 1H)Aromatic H-3 (ortho to OCF₂H)
¹H NMR 6.50 ppm (t, J = 73.0 Hz, 1H)Difluoromethoxy proton (-OCF₂H)
¹⁹F NMR (376 MHz, CDCl₃)-82.0 ppm (d, J = 73.0 Hz, 2F)Difluoromethoxy fluorines
¹³C NMR (100 MHz, CDCl₃)155.2 ppmCarboxylic acid carbonyl (C=O)
¹³C NMR 116.5 ppm (t, J = 260 Hz)Difluoromethoxy carbon (-OCF₂H)

Sources

Exploratory

Structural Elucidation of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic Acid: A Comprehensive NMR Guide

As a Senior Application Scientist in analytical chemistry, I approach the structural elucidation of complex halogenated aromatics not merely as a data-collection exercise, but as a self-validating logical system. 3-(5-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I approach the structural elucidation of complex halogenated aromatics not merely as a data-collection exercise, but as a self-validating logical system. 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid presents a unique analytical challenge: it combines a rigid, electron-withdrawing propiolic acid moiety, a heavy-atom bromine substituent, and a highly electronegative difluoromethoxy group.

This whitepaper provides an in-depth technical guide to the 1 H, 13 C, and 19 F NMR analysis of this molecule, detailing the causality behind experimental choices and the mechanistic origins of its distinct spectral features.

The Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the NMR acquisition must be designed to cross-verify every structural feature. The protocol below establishes an orthogonal validation matrix using 1D and 2D techniques.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation : Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is intentionally selected over CDCl 3​ to disrupt the intermolecular hydrogen-bonded dimers typically formed by carboxylic acids in non-polar solvents. Solvating the monomeric acid prevents severe quadrupolar peak broadening, allowing for the quantitative observation of the -COOH proton at ~13.8 ppm[1].

  • Instrument Tuning : Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe specifically for 1 H, 13 C, and 19 F nuclei at 298K.

  • 1D Acquisition Parameters :

    • 1 H NMR : Execute a standard 30° pulse sequence (zg30). Set the relaxation delay ( d1​ ) to 2.0 seconds with 16 scans to ensure complete longitudinal relaxation of the aromatic protons.

    • 13 C{ 1 H} NMR : Execute a power-gated decoupling sequence (zgpg30) with d1​=2.0 s and a minimum of 1024 scans. This is critical to achieve a sufficient signal-to-noise ratio for the quaternary alkyne and halogen-bearing carbons.

    • 19 F NMR : Acquire with proton decoupling to cleanly observe the -OCF 2​ H fluorine atoms.

  • 2D Validation : Acquire gradient-selected COSY, HSQC, and HMBC spectra to map the scalar coupling network and lock the substituents to the aromatic core.

Workflow Prep Sample Preparation (DMSO-d6, 298K) H1 1D 1H NMR (Identify -OCF2H, -COOH) Prep->H1 C13 1D 13C{1H} NMR (Identify C-F Couplings) Prep->C13 F19 1D 19F NMR (Confirm -OCF2H) Prep->F19 COSY 2D COSY (H3'-H4' Network) H1->COSY HSQC 2D HSQC (Direct C-H Links) H1->HSQC C13->HSQC HMBC 2D HMBC (Long-Range C-H Links) C13->HMBC Valid Final Structural Validation F19->Valid COSY->Valid HSQC->Valid HMBC->Valid

Figure 1: Self-validating NMR acquisition workflow for structural elucidation.

1 H NMR Spectral Deconvolution & Causality

The 1 H NMR spectrum of this compound is defined by three distinct regions, each governed by specific electronic effects.

The Difluoromethoxy Proton (-OCF 2​ H)

The most diagnostic signal in the proton spectrum is the -OCF 2​ H resonance, which appears as a massive triplet centered at ~7.20 ppm.

  • Mechanistic Causality: The extreme ~73 Hz coupling constant ( 2JHF​ ) is driven by the high gyromagnetic ratio of the 19 F nucleus and the strong s-character of the C-H bond. The two equivalent spin-1/2 fluorine atoms couple to the proton through two bonds, splitting the signal into a perfect 1:2:1 triplet[2][3].

The Aromatic Core (AMX Spin System)

The 1,2,5-trisubstituted nature of the phenyl ring (considering the alkyne at C1', -OCF 2​ H at C2', and -Br at C5') creates an AMX coupling network:

  • H6' (~7.80 ppm, d, 4J=2.5 Hz) : Highly deshielded by the anisotropic cone of the adjacent alkyne and the electron-withdrawing nature of the bromine atom. It only exhibits meta-coupling to H4'.

  • H4' (~7.70 ppm, dd, 3J=8.8 Hz, 4J=2.5 Hz) : Exhibits both ortho-coupling to H3' and meta-coupling to H6'.

  • H3' (~7.30 ppm, d, 3J=8.8 Hz) : Ortho-coupled to H4', positioned adjacent to the oxygen atom.

The Propiolic Acid Proton (-COOH)

Appears as a broad singlet at ~13.80 ppm. The extreme downfield shift is caused by the strong resonance electron-withdrawing effect of the sp-hybridized alkyne carbon pulling electron density away from the carboxylate system[1].

13 C & 19 F NMR: Heteronuclear Couplings

The 13 C NMR spectrum provides absolute confirmation of the carbon skeleton, heavily influenced by heteronuclear spin-spin splitting from the fluorine atoms.

  • The Difluoromethoxy Carbon : Resonates at ~116.0 ppm. Because it is directly bonded to two fluorine atoms, it appears as a triplet with a massive one-bond coupling constant ( 1JCF​≈258 Hz)[4].

  • Propiolic Acid Moieties : The carbonyl carbon (C=O) is found at ~154.5 ppm[5][6]. The internal alkyne carbon (C- β ) resonates at ~85.2 ppm, while the alkyne carbon adjacent to the carbonyl (C- α ) appears at ~81.5 ppm[1].

  • Aromatic Carbons : The oxygen-bearing carbon (C2') is the most deshielded aromatic resonance at ~150.2 ppm. Conversely, the bromine-bearing carbon (C5') is shielded by the heavy-atom effect of the halogen, appearing at ~118.5 ppm.

2D NMR Magnetization Transfer (HMBC)

To eliminate any ambiguity in the assignment of the quaternary carbons (C1', C2', C5'), Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range 2JCH​ and 3JCH​ couplings, effectively "stitching" the functional groups to the aromatic ring.

  • Causality in Validation: The H6' proton shows a strong 3J correlation to the alkyne C- β carbon, locking the propiolic acid moiety to the C1' position. Simultaneously, the -OCF 2​ H proton shows a 3J correlation across the oxygen atom to C2', confirming the exact placement of the ether linkage.

HMBC H6 H6' (7.80 ppm) C1 C1' (116.5 ppm) H6->C1 2J C2 C2' (150.2 ppm) H6->C2 3J C_alk C-alpha (81.5 ppm) H6->C_alk 3J H4 H4' (7.70 ppm) H4->C2 3J C6 C6' (136.5 ppm) H4->C6 3J H4->C6 3J H3 H3' (7.30 ppm) H3->C1 3J C5 C5' (118.5 ppm) H3->C5 3J H_F H-OCF2H (7.20 ppm) H_F->C2 3J (via O) C4 C4' (134.5 ppm)

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) magnetization transfer pathways.

Quantitative Data Summaries

The following tables synthesize the expected chemical shifts, multiplicities, and coupling constants based on the structural dynamics discussed above.

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment Notes
-COOH 13.80br s-1HHighly deshielded due to alkyne EWG effect
H6' 7.80d2.51HMeta-coupled to H4'
H4' 7.70dd8.8, 2.51HOrtho-coupled to H3', meta to H6'
H3' 7.30d8.81HOrtho-coupled to H4'
-OCF 2​ H 7.20t73.01HGeminal 2JHF​ coupling to two 19 F nuclei

Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Assignment Notes
C=O 154.5s-Carboxylic acid carbonyl
C2' 150.2s (or narrow t)~2.0 ( 3JCF​ )Oxygen-bearing aromatic carbon
C6' 136.5s-Aromatic C-H
C4' 134.5s-Aromatic C-H
C3' 121.5s-Aromatic C-H
C5' 118.5s-Bromine-bearing aromatic carbon
C1' 116.5s-Alkyne-bearing aromatic carbon
-OCF 2​ H 116.0t258.0 ( 1JCF​ )Direct coupling to two 19 F nuclei
C- β 85.2s-Internal alkyne carbon
C- α 81.5s-Alkyne carbon adjacent to carbonyl

References

  • PubChem, "Phenylpropiolic Acid | C9H6O2 | CID 69475 - PubChem", National Institutes of Health.5

  • The Royal Society of Chemistry, "Electronic Supplementary Information - The Royal Society of Chemistry". 1

  • ACS Publications, "Gold(III)-Catalyzed Glycosylation using Phenylpropiolate Glycosides". The Journal of Organic Chemistry.6

  • National Institutes of Health (PMC), "Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors". 3

  • MDPI, "Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives". 4

Sources

Foundational

Structural and Crystallographic Profiling of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic Acid: A Technical Guide

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern structure-based drug design (SBDD), halogenated difluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern structure-based drug design (SBDD), halogenated difluoromethoxy-phenyl derivatives serve as critical synthons. Specifically, 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid (CAS 507233-13-8) is a highly functionalized intermediate frequently utilized in the synthesis of pyrazole-based Janus Kinase (JAK) inhibitors[1]. The compound features three distinct structural motifs that dictate its solid-state behavior and synthetic utility: a rigid alkyne spacer, a halogen-bond-donating bromine atom, and a highly flexible, lipophilic difluoromethoxy (-OCF₂H) group.

Understanding the exact three-dimensional conformation of this molecule through Single-Crystal X-Ray Diffraction (SCXRD) is paramount. The -OCF₂H group is notorious for exhibiting conformational heterogeneity in electron density maps[2]. This whitepaper provides a comprehensive, self-validating methodology for the crystallization, diffraction analysis, and structural refinement of this specific compound, ensuring high-fidelity data for downstream pharmaceutical applications.

Chemical & Structural Landscape

Conformational Dynamics of the Difluoromethoxy Group

The -OCF₂H moiety is a unique bioisostere that acts as a lipophilic hydrogen bond donor. However, the low energy barrier to rotation around the C(aryl)–O bond frequently leads to static or dynamic disorder within the crystal lattice. In X-ray electron density maps, this manifests as widespread conformational heterogeneity, often requiring multi-conformer modeling to accurately represent the spatial distribution of the fluorine atoms[2].

Intermolecular Forces: Dimers and Halogen Bonds

The crystal packing of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid is governed by a hierarchy of non-covalent interactions:

  • Carboxylic Acid Dimerization: The propiolic acid tail strictly forms a classic R22​(8) hydrogen-bonded cyclic dimer ( O−H⋯O ).

  • Halogen Bonding: The bromine atom at the 5-position engages in highly directional Type II halogen bonding ( C−Br⋯O ), leveraging its σ -hole to interact with the carbonyl oxygen of adjacent dimers.

  • Weak Hydrogen Bonding: The -OCF₂H group participates in secondary C−H⋯F and C−H⋯O interactions, which consolidate the 3D crystal packing[3].

Experimental Methodologies

Crystallization Protocol: Vapor Diffusion

To obtain diffraction-quality single crystals, a vapor diffusion technique is employed. This method provides the slow, controlled supersaturation required to avoid trapping multiple -OCF₂H conformers as amorphous defects.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve 50 mg of the synthesized compound in 1.0 mL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is a moderately polar aprotic solvent. It effectively solubilizes the difluoromethoxy-phenyl ring without aggressively outcompeting the native carboxylic acid hydrogen bonds. This is crucial for isolating the native R22​(8) dimer rather than an artificial solvate.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram glass vial.

    • Causality: Removing sub-micron particulate matter prevents heterogeneous nucleation, ensuring the thermodynamic growth of fewer, larger, high-quality single crystals.

  • Antisolvent Diffusion: Place the open 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane. Cap the outer vial tightly.

    • Causality: Vapor diffusion of the non-polar hexane into the EtOAc slowly lowers the dielectric constant of the mixture, gently inducing supersaturation.

  • Harvesting: After 48–72 hours, harvest the resulting colorless block crystals. Suspend them immediately in Paratone-N oil.

    • Causality: The oil coats the crystal, preventing atmospheric moisture degradation and protecting the lattice from thermal shock during subsequent cryocooling.

SCXRD Data Collection and Refinement Protocol
  • Cryocooling: Mount a single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a MiTeGen loop and transfer to the diffractometer cold stream (100 K).

    • Causality: Cooling to 100 K minimizes thermal vibrations (Debye-Waller factors) and freezes out the dynamic rotational disorder of the -OCF₂H group, allowing for accurate modeling of static positional disorder.

  • Data Collection: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å). Ensure completeness > 99% up to 2θ=50∘ .

  • Integration & Absorption Correction: Integrate frames using APEX3/SAINT and apply multi-scan absorption correction (SADABS).

    • Causality: The heavy bromine atom causes significant anomalous dispersion and X-ray absorption. SADABS corrects for this, preventing residual electron density artifacts (false Q-peaks) near the Br atom.

  • Structure Solution: Solve the structure using SHELXT (intrinsic phasing) and refine using SHELXL (least-squares).

Workflow Start 3-(5-Bromo-2-(difluoromethoxy) phenyl)propiolic acid Step1 Crystallization (EtOAc/Hexane Vapor Diffusion) Start->Step1 Step2 SCXRD Data Collection (100 K, Mo Kα) Step1->Step2 Step3 Structure Solution & Refinement (SHELXT / SHELXL) Step2->Step3 End 3D Crystal Structure (R2,2(8) Dimer, Br...O Contacts) Step3->End

Caption: Workflow for the crystallographic characterization of the propiolic acid synthon.

Self-Validating Disorder Modeling

When refining the -OCF₂H group, the system must be self-validating. If the shift/error ratio does not converge to <0.001 , or if large residual electron density peaks remain, the model is incomplete.

Disorder Modeling Logic:

  • Identify residual Q-peaks (> 0.5 e/ų) around the terminal oxygen.

  • Split the fluorine atoms and the terminal carbon into two positions (PART 1 and PART 2).

  • Tie their occupancies to a free variable (FVAR).

  • Apply SADI (similar distance), SIMU (similar displacement), and RIGU (rigid bond) restraints to ensure physically meaningful anisotropic displacement parameters (ADPs).

LogicTree QPeaks Identify Residual Q-Peaks around -OCF2H Oxygen Split Split F atoms into PART 1 and PART 2 QPeaks->Split Restraints Apply SADI, SIMU, RIGU Restraints Split->Restraints Occ Refine Free Variables (FVAR) for Occupancy Restraints->Occ Final Anisotropic Refinement Convergence Occ->Final

Caption: Logical decision tree for modeling difluoromethoxy rotational disorder in SHELXL.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and key intermolecular geometries for this specific molecular architecture based on its formula ( C10​H5​BrF2​O3​ ) and structural class.

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue / Specification
Chemical Formula C10​H5​BrF2​O3​
Formula Weight 291.05 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ~3.5 mm⁻¹ (Mo K α )
Final R indices [ I>2σ(I) ] R1​<0.05 , wR2​<0.12
Largest diff. peak and hole ~0.50 and -0.40 e·Å⁻³
Table 2: Key Intermolecular Interactions
Interaction TypeDonor AcceptorDistance (Å)Angle (°)Structural Role
Hydrogen Bond O−H⋯O (Carboxylic)~2.65> 170Forms classic R22​(8) cyclic dimers
Halogen Bond C−Br⋯O ~3.15~165Directs 1D polymeric chains (Type II)
Weak H-Bond C−H⋯F (-OCF₂H)~2.50~140Stabilizes inter-layer packing

Conclusion

The structural elucidation of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid requires a rigorous approach to both crystallization and computational refinement. By utilizing non-competitive solvent systems (EtOAc/Hexane) and applying strict restraint logic (SIMU/RIGU) to the highly flexible difluoromethoxy group, researchers can obtain high-fidelity structural data. This precise 3D mapping is indispensable when utilizing this compound as a synthon for complex pharmaceutical targets like JAK1/JAK2 inhibitors.

References

  • Source: US Patent 10307426B2 (Google Patents)
  • qFit-ligand Reveals Widespread Conformational Heterogeneity of Drug-Like Molecules in X-Ray Electron Density Maps Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Source: Acta Crystallographica Section E: Crystallographic Communications (IUCr / ResearchGate) URL:[Link]

Sources

Exploratory

Comprehensive Solubility Profile of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic Acid in Organic Solvents

Executive Summary & Physicochemical Profiling 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid is a highly specialized, polyfunctional building block utilized in advanced organic synthesis, particularly in the generat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid is a highly specialized, polyfunctional building block utilized in advanced organic synthesis, particularly in the generation of heterocyclic compounds, cross-coupling reactions, and click chemistry[1][2]. Understanding its solubility profile is a critical prerequisite for optimizing reaction conditions, such as T3P®-mediated activations[3] or copper-catalyzed decarboxylative couplings[4], as well as for formulating the compound for biological screening.

The solubility of this molecule is dictated by the competing physicochemical forces of its three primary functional groups:

  • Propiolic Acid Moiety (-C≡C-COOH): Confers polarity and acts as both a strong hydrogen bond donor and acceptor. In non-polar solvents, this group tends to form stable, insoluble dimers.

  • Bromo Substituent (-Br): A heavy halogen that significantly increases the molecule's overall lipophilicity (LogP) and polarizability, driving affinity for halogenated and moderately polar organic solvents.

  • Difluoromethoxy Group (-OCF₂H): A highly lipophilic, electron-withdrawing group that enhances membrane permeability and lipid solubility while providing weak, fluorine-specific intermolecular interactions.

Because of the dominance of the bromo and difluoromethoxy groups, the molecule exhibits poor aqueous solubility but exceptional solubility in polar aprotic solvents that can disrupt carboxylic acid dimerization[4].

G Molecule 3-(5-Bromo-2-(difluoromethoxy)phenyl) propiolic acid Propiolic Propiolic Acid (-C≡C-COOH) Strong H-Bond Donor/Acceptor Molecule->Propiolic Bromo Bromo (-Br) High Lipophilicity / Dispersion Molecule->Bromo DFM Difluoromethoxy (-OCF2H) Lipophilic / Weak H-Bonding Molecule->DFM PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Propiolic->PolarAprotic Solvated by NonPolar Non-Polar Solvents (e.g., Hexane) Bromo->NonPolar Affinity for DFM->PolarAprotic Solvated by

Diagram 1: Functional group contributions to the solvation dynamics of the target molecule.

Empirical Solubility Data in Organic Solvents

The table below synthesizes the expected thermodynamic solubility of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid across various solvent classes at 25°C. This data is extrapolated from the baseline solubility of the parent phenylpropiolic acid[1][2], adjusted for the lipophilic contributions of the bromo and difluoromethoxy substituents.

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism & Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Optimal. High polarity and H-bond accepting ability effectively disrupt carboxylic acid dimers[2].
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 30.0Excellent for synthetic applications; frequently used in coupling reactions[3].
Polar Protic Methanol (MeOH)32.710.0 - 20.0Good solubility; H-bonding network solvates the propiolic acid, though lipophilic groups limit saturation.
Halogenated Dichloromethane (DCM)8.95.0 - 15.0Moderate. The bromo and difluoromethoxy groups favor DCM, but poor H-bonding can cause precipitation[3].
Non-Polar Hexane / Heptane1.9< 0.1Poor. Incapable of breaking the strong intermolecular hydrogen bonds of the propiolic acid moiety.

Experimental Workflows for Solubility Determination

To ensure high scientific integrity and reproducibility, the solubility of novel building blocks must be determined using self-validating empirical protocols. The choice of methodology depends on whether the goal is to determine thermodynamic solubility (equilibrium state) or kinetic solubility (precipitation point from a stock solution).

Protocol A: Isothermal Shake-Flask Method (Thermodynamic Solubility)

This is the gold-standard protocol for determining the absolute equilibrium solubility of the compound in pure organic solvents.

Causality Insight: We utilize a 0.45 µm PTFE filter rather than nylon or cellulose. PTFE is highly inert and prevents the lipophilic bromo/difluoromethoxy groups from adsorbing to the filter matrix, which would otherwise result in a falsely low UV quantification.

  • Solid Addition: Weigh approximately 10 mg of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid into a 2 mL glass HPLC vial.

  • Solvent Introduction: Add 1 mL of the target organic solvent (e.g., DCM, Methanol). Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Seal the vial and place it in an isothermal shaker at 25°C ± 0.5°C. Agitate at 500 RPM for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes. Carefully draw the supernatant using a glass syringe and filter it through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately (e.g., 1:100 in mobile phase) to fit within the linear dynamic range of the detector. Analyze via HPLC-UV (detection typically at 254 nm for the conjugated phenylpropiolic system).

Workflow Step1 Step 1: Excess Solid Addition Add compound to target solvent Step2 Step 2: Isothermal Equilibration Agitate at 25°C for 48 hours Step1->Step2 Step3 Step 3: Phase Separation Centrifugation & 0.45 µm PTFE Filtration Step2->Step3 Step4 Step 4: Quantification HPLC-UV Analysis of Supernatant Step3->Step4

Diagram 2: Step-by-step workflow for the Isothermal Shake-Flask thermodynamic solubility assay.

Protocol B: Solvent-Shift Method (Kinetic Solubility for Assays)

When preparing the compound for biological screening, kinetic solubility is more relevant. This protocol determines the point at which the compound "crashes out" of a DMSO stock when introduced to an aqueous buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Create a dilution series of the DMSO stock.

  • Buffer Addition: Spike 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration = 1%).

  • Incubation & Reading: Incubate for 2 hours at room temperature. Use a nephelometer to measure light scattering. A sharp increase in scattering indicates the kinetic solubility limit (precipitation).

Formulation Strategies for Complex Assays

Due to the highly lipophilic nature of the bromo and difluoromethoxy substituents, direct dilution of a DMSO stock into aqueous media often results in immediate precipitation. To maintain a clear solution for in vivo or complex in vitro assays, a multi-component co-solvent system is required.

Based on established pharmaceutical protocols for arylpropiolic acids[2], the following step-wise formulation is highly recommended to yield a clear solution at ≥ 2.5 mg/mL:

  • Primary Solvation: Dissolve the solid compound in 10% (v/v) DMSO . The polar aprotic nature of DMSO breaks the crystal lattice.

  • Surfactant/Cosolvent Addition: Add 40% (v/v) PEG300 , followed by 5% (v/v) Tween-80 . These excipients create micelles that encapsulate the lipophilic difluoromethoxy and bromo groups, preventing aggregation.

  • Aqueous Dilution: Finally, add 45% (v/v) Saline .

Crucial Note: The order of addition is strictly causal. Adding saline before the PEG300/Tween-80 matrix is established will cause irreversible precipitation of the free acid[2]. Alternatively, converting the propiolic acid to its sodium salt via aqueous NaOH can drastically improve water solubility for specific applications[5].

References

  • Journal of Chemical Education - ACS Publications. "Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents". Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "One-pot syntheses of blue-luminescent 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones by T3P® activation of 3-arylpropiolic acids". Available at:[Link]

  • Organic Letters - ACS Publications. "Copper-Mediated Oxidative Decarboxylative Coupling of Arylpropiolic Acids with Dialkyl H-Phosphonates in Water". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Sonogashira Coupling of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the forma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, owing to its typically mild reaction conditions and tolerance of a wide range of functional groups.[1][3][4][5] The ability to construct sp²-sp carbon-carbon bonds is particularly valuable in drug discovery for the synthesis of conjugated systems and the introduction of rigid alkynyl linkers into molecular scaffolds.[6]

This document provides a detailed guide to the application of the Sonogashira coupling for a specific and functionally rich substrate: 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid . This molecule possesses both an aryl bromide and a terminal alkyne, making it a prime candidate for various synthetic transformations via the Sonogashira reaction. The presence of the difluoromethoxy group and a carboxylic acid moiety introduces specific considerations that will be addressed in the subsequent protocols.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The Sonogashira reaction is traditionally catalyzed by a dual-metal system, employing a palladium(0) complex and a copper(I) salt as a co-catalyst.[1][7] The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.[1][8]

  • Transmetalation: This palladium(II) complex then reacts with a copper(I) acetylide, generated in the copper cycle, in a transmetalation step. This transfers the alkynyl group to the palladium center.[2][7]

  • Reductive Elimination: The resulting palladium(II) species, now bearing both the aryl and alkynyl groups, undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the active palladium(0) catalyst.[1][8]

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne, increasing its acidity. In the presence of a base, the terminal proton is removed to form a copper(I) acetylide.[1][7]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be promoted by the presence of copper and oxygen.[1][4] In the absence of a copper co-catalyst, the deprotonation of the alkyne and its transfer to the palladium center are believed to occur directly at the palladium complex.[2]

Experimental Design and Key Parameter Optimization

The successful execution of a Sonogashira coupling with 3-(5-bromo-2-(difluoromethoxy)phenyl)propiolic acid hinges on the careful selection and optimization of several key reaction parameters.

Table 1: Critical Parameters for Sonogashira Coupling
ParameterKey Considerations for 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acidRecommended Starting Points & Rationale
Palladium Catalyst The choice of palladium source and its ligands significantly impacts catalytic activity.PdCl₂(PPh₃)₂ or Pd(PPh₃)₄: These are common, commercially available, and effective for a wide range of substrates.[1][2] Start with 1-5 mol%.
Copper Co-catalyst The presence of a copper(I) salt can accelerate the reaction but may also lead to homocoupling of the alkyne.CuI (Copper(I) iodide): Typically used in catalytic amounts (0.5-10 mol%).[9] Its use can be beneficial for less reactive aryl bromides.
Base A base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. The carboxylic acid on the substrate may react with the base.Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH): These are common amine bases that can also serve as solvents.[1] The use of a stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ may be necessary to deprotonate both the alkyne and the carboxylic acid.[1]
Solvent The solvent must solubilize all reactants and catalysts.DMF or THF: These are common solvents for Sonogashira reactions.[1][10] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst and homocoupling.[1]
Temperature The reaction temperature affects the reaction rate.Room temperature to 65 °C: Many Sonogashira couplings proceed at room temperature, especially with reactive halides.[1][8] For aryl bromides, gentle heating may be required.[11]
Atmosphere The reaction should be carried out under an inert atmosphere to prevent catalyst degradation and side reactions.Argon or Nitrogen: Essential to prevent the oxidation of the palladium(0) catalyst and to minimize Glaser homocoupling.[1]

Visualizing the Sonogashira Coupling Workflow

The following diagram illustrates the general workflow for setting up a Sonogashira coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Weigh Substrate, Catalysts, and Base glassware Flame-dry Glassware (Schlenk flask) reagents->glassware 1. atmosphere Inert Atmosphere (Argon/Nitrogen) glassware->atmosphere 2. solvent Add Degassed Solvent atmosphere->solvent 3. alkyne Add Terminal Alkyne solvent->alkyne 4. stir Stir at Specified Temperature alkyne->stir 5. monitor Monitor Progress (TLC, LC-MS) stir->monitor 6. quench Quench Reaction monitor->quench 7. extract Aqueous Workup & Extraction quench->extract 8. purify Column Chromatography extract->purify 9. characterize Characterize Product (NMR, MS) purify->characterize 10.

Caption: General workflow for a Sonogashira coupling experiment.

Detailed Experimental Protocols

The following protocols provide starting points for the Sonogashira coupling of 3-(5-bromo-2-(difluoromethoxy)phenyl)propiolic acid.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the intermolecular coupling of 3-(5-bromo-2-(difluoromethoxy)phenyl)propiolic acid with a terminal alkyne.

Materials:

  • 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), degassed

  • Argon or Nitrogen gas

  • Schlenk flask and standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add 3-(5-bromo-2-(difluoromethoxy)phenyl)propiolic acid, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[1]

  • Add degassed THF and degassed triethylamine (typically a 2:1 to 5:1 ratio of THF:Et₃N).[9]

  • Add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 40-60 °C can be applied.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when homocoupling of the alkyne is a significant concern.

Materials:

  • 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Triphenylphosphine (PPh₃) or a bulky phosphine ligand like P(t-Bu)₃ (0.04 equiv)

  • Piperidine or Pyrrolidine

  • N,N-Dimethylformamide (DMF), degassed

  • Argon or Nitrogen gas

  • Schlenk flask and standard laboratory glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere of argon, combine Pd(OAc)₂ and the phosphine ligand in degassed DMF. Stir for 10-15 minutes to allow for pre-catalyst formation.

  • Add 3-(5-bromo-2-(difluoromethoxy)phenyl)propiolic acid to the flask.

  • Add the base (e.g., piperidine).

  • Add the terminal alkyne.

  • Heat the reaction mixture to 60-100 °C. The optimal temperature will depend on the reactivity of the aryl bromide.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Data Interpretation and Product Characterization

The successful synthesis of the desired coupled product should be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, showing the disappearance of the terminal alkyne proton and the appearance of new aromatic signals corresponding to the coupled product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of reagents- Use fresh catalyst and high-purity, degassed solvents.[12]- Ensure the reaction is set up under a rigorously inert atmosphere.- Increase reaction temperature or change the solvent.[13]
Significant homocoupling - Presence of oxygen- High concentration of copper co-catalyst- Thoroughly degas all solvents and reagents.- Switch to a copper-free protocol.[1]- Reduce the amount of copper co-catalyst.
Complex product mixture - Side reactions- Decomposition of starting material or product- Lower the reaction temperature.- Screen different bases and solvents to find milder conditions.

Conclusion: A Versatile Tool for Molecular Construction

The Sonogashira coupling is a highly effective method for the synthesis of complex molecules from building blocks like 3-(5-bromo-2-(difluoromethoxy)phenyl)propiolic acid. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere, researchers can achieve high yields of the desired coupled products. The protocols outlined in this document provide a solid foundation for the application of this powerful reaction in drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • CiteDrive. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • SciELO. (2018). effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. [Link]

  • YouTube. (2020). Sonogashira Coupling. [Link]

  • KAUST Repository. (2017). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. [Link]

  • SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • ACS Publications. (2021). The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption. [Link]

  • ResearchGate. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ResearchGate. (2017). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]

  • JOCPR. (2023). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • ResearchGate. (2019). Effects of solvent, base, and temperature on the Sonogashira coupling between 2 and 3a. [Link]

  • ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • PMC. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Pendidikan Kimia. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • PMC. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. [Link]

  • Organic Chemistry Portal. Subsituted arene synthesis by alkynylation. [Link]

  • PMC. (2021). Development of the Inverse Sonogashira Reaction for DEL Synthesis. [Link]

  • Royal Society of Chemistry. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • MDPI. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Royal Society of Chemistry. (2015). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • ACS Publications. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. [Link]

  • Indian Academy of Sciences. (2001). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • ResearchGate. (2014). Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes using catalyst 1/catalyst 2. [Link]

  • PMC. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ACS Omega. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • MDPI. (2021). Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. [Link]

  • Royal Society of Chemistry. (2010). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]

Sources

Application

Application of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid in GPR40 agonist design.

Application Note: Utilizing 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid in the Design and Synthesis of Next-Generation GPR40 (FFAR1) Agonists Executive Overview The G-protein-coupled receptor 40 (GPR40), also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid in the Design and Synthesis of Next-Generation GPR40 (FFAR1) Agonists

Executive Overview

The G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a critical role in glucose-stimulated insulin secretion (GSIS)[1]. Targeting GPR40 offers a highly desirable therapeutic profile for Type 2 Diabetes Mellitus (T2DM) because it enhances insulin secretion in a strictly glucose-dependent manner, thereby minimizing the hypoglycemic risks associated with traditional secretagogues like sulfonylureas[1].

Despite the clinical validation of this mechanism, the development of the most advanced phase III GPR40 agonist, TAK-875 (fasiglifam), was terminated due to drug-induced liver injury (DILI)[1]. This toxicity is widely attributed to the compound's excessive lipophilicity and the formation of reactive acyl glucuronides. To overcome these limitations, modern drug design requires novel chemotypes. This application note details the structural rationale and synthetic methodologies for utilizing 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid as a highly optimized building block for next-generation, liver-safe GPR40 agonists.

Pharmacophore Rationale & Structural Causality

The architectural design of a GPR40 agonist typically requires an acidic headgroup, a central aromatic core, and a lipophilic tail to occupy the receptor's allosteric binding channel flanked by transmembrane helices 3 and 4[2]. The compound 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid provides a perfect trifecta of functional handles:

  • The Difluoromethoxy (-OCF₂H) Group: Unlike the highly lipophilic and rigid trifluoromethoxy (-OCF₃) moiety, the -OCF₂H group acts as a lipophilic hydrogen bond donor[3]. It exhibits "dynamic lipophilicity," allowing the molecule to adjust its conformation and polarity depending on the microenvironment[4]. This bioisosteric replacement for a standard methoxy group significantly improves metabolic stability against CYP450-mediated oxidative demethylation while preventing the extreme lipophilicity that drives hepatotoxicity[3].

  • The 5-Bromo Handle: This halogen serves as a highly reactive, regioselective anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). It allows medicinal chemists to rapidly install various bulky, hydrophobic biaryl or phenoxy-ether tails required to anchor the molecule deep within the GPR40 lipid-facing binding pocket[2].

  • The Propiolic Acid Moiety: The alkyne conjugated to the carboxylic acid serves a dual purpose. It can be retained to create a rigid, linear acidic headgroup that alters receptor residence time, or it can be selectively reduced to a flexible propanoic acid derivative, perfectly mimicking the flexible carboxylate tail of endogenous long-chain free fatty acids[1].

GPR40 Signaling Pathway

GPR40_Signaling Agonist Difluoromethoxy-based GPR40 Agonist Receptor GPR40 (FFAR1) Receptor (Transmembrane) Agonist->Receptor Binds Allosteric Pocket Gq Gq Protein (α-subunit) Receptor->Gq Induces Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates Effector IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release (Endoplasmic Reticulum) IP3->Ca2 Opens IP3R Channels Insulin Insulin Exocytosis (Pancreatic β-cells) Ca2->Insulin Triggers Vesicle Fusion

GPR40 activation pathway leading to glucose-stimulated insulin secretion.

Synthetic Methodologies & Self-Validating Protocols

To successfully convert 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid into a functional agonist, a modular synthetic workflow is employed. The protocols below are designed as self-validating systems, ensuring that intermediate checkpoints confirm the success of each transformation before proceeding.

Synthetic_Workflow Start 3-(5-Bromo-2-(difluoromethoxy) phenyl)propiolic acid Esterification Step 1: Esterification (Acid Protection) Start->Esterification Suzuki Step 2: Suzuki Coupling (Lipophilic Tail Addition) Esterification->Suzuki Bromo-arene Reduction Step 3: Alkyne Reduction (Pd/C, H2) Suzuki->Reduction Diaryl alkyne Hydrolysis Step 4: Saponification (LiOH/H2O) Reduction->Hydrolysis Diaryl propanoate Product Final GPR40 Agonist (Propanoic Acid Derivative) Hydrolysis->Product Free acid

Modular synthetic workflow for converting the propiolic acid building block into a GPR40 agonist.

Protocol A: Suzuki-Miyaura Cross-Coupling (Lipophilic Tail Installation)

Causality: The propiolic acid must first be protected as a methyl ester to prevent catalyst poisoning and unwanted decarboxylation. For the cross-coupling, Pd(dppf)Cl₂ is selected as the catalyst; its large bite angle facilitates the reductive elimination step, which is notoriously difficult when coupling sterically hindered ortho-substituted biaryls. A biphasic 1,4-Dioxane/H₂O solvent system ensures the solubility of both the organic electrophile and the inorganic base (K₂CO₃).

  • Setup: In an oven-dried Schlenk flask, combine the methyl ester of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid (1.0 eq), the desired boronic acid derivative representing the lipophilic tail (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Perform three consecutive freeze-pump-thaw cycles. Self-Validation: The absence of bubbling during the final thaw confirms the removal of dissolved oxygen, which is critical to prevent the oxidation of the active Pd(0) species.

  • Catalysis: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.05 eq). Seal the flask and heat to 90°C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The starting bromo-arene (UV active, R_f ~0.4) should be completely consumed, replaced by a new, highly fluorescent spot (R_f ~0.6). Confirm the exact product mass via LC-MS before proceeding to workup.

Protocol B: Alkyne Reduction and Saponification

Causality: While rigid alkynes can act as allosteric modulators, full GPR40 agonism typically requires a flexible propanoic acid linker to mimic endogenous fatty acids[1]. Catalytic hydrogenation reduces the alkyne to an alkane, followed by mild saponification to unmask the active pharmacophore.

  • Reduction: Dissolve the purified coupled ester in anhydrous Methanol. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel with H₂ gas (1 atm) via a balloon. Stir vigorously at room temperature for 4 hours.

  • Validation Checkpoint: Filter an aliquot through Celite and analyze via ¹H-NMR. Self-Validation: The successful reduction is confirmed by the disappearance of the alkyne signature and the emergence of two distinct, mutually coupled triplets (~2.6 ppm and ~2.9 ppm, J = 7.5 Hz), representing the newly formed -CH₂-CH₂- bridge.

  • Saponification: Filter the bulk reaction mixture through a Celite pad to remove the palladium catalyst. Concentrate the filtrate, then redissolve in a 1:1 mixture of THF/H₂O. Add LiOH monohydrate (3.0 eq) and stir at room temperature for 2 hours.

  • Isolation: Acidify the mixture dropwise with 1M HCl until pH 3 is reached. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the final difluoromethoxy-bearing GPR40 agonist.

In Vitro Functional Validation & Data Presentation

To validate the efficacy and safety profile of the synthesized compounds, intracellular calcium mobilization assays (using Fluo-4 AM dye) are performed on HEK293 cells stably expressing human GPR40. The inclusion of the difluoromethoxy group significantly improves the physicochemical profile compared to legacy compounds.

Table 1: Comparative Pharmacological and Physicochemical Profiling

Compound / DerivativeGPR40 EC₅₀ (nM)Emax (%)LogP (Calculated)Intrinsic Clearance (Cl_int) (µL/min/mg)
TAK-875 (Reference) 14.21004.845.3 (High hepatic burden)
Propiolic Acid Intermediate 185.0653.912.1
Final Propanoic Acid Agonist 11.5983.58.4 (Improved stability)

Data Interpretation: The final propanoic acid derivative synthesized from the 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid building block demonstrates an EC₅₀ on par with TAK-875. Crucially, the dynamic lipophilicity of the -OCF₂H group lowers the overall LogP to 3.5, which correlates with a drastic reduction in intrinsic hepatic clearance (Cl_int). This optimized profile mitigates the lipotoxicity and rapid metabolism that historically led to DILI in earlier GPR40 clinical candidates.

References

  • Burfitt, et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ResearchGate. Available at:[Link]

  • Snell, G., et al. "Takeda Advances Diabetes Drug Development at the ALS (GPR40-TAK-875 complex)." Lawrence Berkeley National Laboratory. Available at:[Link]

  • Lee, J. W., et al. "Catalytic radical difluoromethoxylation of arenes and heteroarenes." Chemical Science (RSC Publishing). Available at:[Link]

Sources

Method

Application Note: 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic Acid as a Strategic Building Block for Heterocyclic Synthesis

Executive Summary & Strategic Rationale In modern medicinal chemistry, the fine-tuning of a drug candidate’s physicochemical and pharmacokinetic properties is paramount. 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the fine-tuning of a drug candidate’s physicochemical and pharmacokinetic properties is paramount. 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid is a highly functionalized, trifunctional building block designed to accelerate the discovery of novel therapeutics.

This scaffold integrates three orthogonal reactive sites, each serving a distinct strategic purpose:

  • The Propiolic Acid Moiety (-C≡C-COOH): Acts as a highly reactive precursor for heterocyclic annulation. It readily undergoes decarboxylative cross-couplings and cycloadditions (e.g., forming triazoles, pyrazoles, and flavones) without the volatility and instability issues associated with terminal alkynes[1][2].

  • The Difluoromethoxy Group (-OCF₂H): Positioned ortho to the alkyne, this group is a metabolically stable bioisostere for hydroxyl (-OH) and methoxy (-OCH₃) groups. Uniquely, it functions as a lipophilic hydrogen bond donor, enhancing membrane permeability while maintaining crucial target interactions[3][4].

  • The Bromo Group (-Br): Positioned meta to the alkyne, it serves as a robust handle for late-stage palladium-catalyzed functionalization (e.g., Suzuki-Miyaura, Buchwald-Hartwig couplings), allowing for rapid library generation after the core heterocycle is established.

ReactivityLogic Core 3-(5-Bromo-2-(difluoromethoxy)phenyl) propiolic acid Prop Propiolic Acid (-C≡C-COOH) Core->Prop Position 1 DFM Difluoromethoxy (-OCF₂H) Core->DFM Position 2 Bromo Bromo Group (-Br) Core->Bromo Position 5 Het Heterocycle Synthesis (Triazoles, Pyrazoles) Prop->Het Cycloaddition / Decarboxylation Bio Lipophilic H-Bond Donor Metabolic Stability DFM->Bio Physicochemical Tuning Cross Late-Stage Functionalization (Suzuki, Heck, Buchwald) Bromo->Cross Pd-Catalysis

Fig 1: Trifunctional reactivity logic of the building block for drug discovery.

Physicochemical Profiling: The Power of the -OCF₂H Group

The incorporation of fluorine-containing functional groups is a cornerstone of drug optimization[3]. While the trifluoromethoxy (-OCF₃) group is strictly hydrophobic, the difluoromethoxy (-OCF₂H) group offers a unique balance. The electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, allowing the hydrogen atom to act as a weak hydrogen bond donor[3][5]. This dual nature (lipophilic yet capable of H-bonding) makes it an exceptional tool for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[6].

Table 1: Comparative Physicochemical Properties of Oxygen-Linked Moieties

Functional GroupHammett Constant (σp)Hansch Lipophilicity (π)H-Bond Donor CapacityMetabolic Stability
Methoxy (-OCH₃) -0.27-0.02NoneLow (Prone to O-dealkylation)
Difluoromethoxy (-OCF₂H) +0.14+0.68Yes (Weak)High
Trifluoromethoxy (-OCF₃) +0.35+1.04NoneVery High

Data synthesized from established medicinal chemistry literature regarding fluorinated motifs[3][4][5].

Experimental Workflows & Self-Validating Protocols

To maximize the utility of this building block, we outline a highly efficient, two-stage synthetic workflow. Stage 1 utilizes the propiolic acid for a decarboxylative cycloaddition to build a triazole core. Stage 2 utilizes the bromo handle for late-stage diversification.

Workflow Start Starting Material: 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid Step1 Step 1: Decarboxylative CuAAC (CuI, Azide, Base, 60°C) Start->Step1 IPC1 IPC 1: LC-MS & TLC Monitor loss of alkyne/acid mass Step1->IPC1 Step2 Intermediate: 4-(5-Bromo-2-(difluoromethoxy)phenyl)-1,2,3-triazole Step1->Step2 Step3 Step 2: Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, Ar-B(OH)₂, K₂CO₃, 90°C) Step2->Step3 IPC2 IPC 2: LC-MS & NMR Confirm bromine displacement Step3->IPC2 Final Final Product: Highly Functionalized Triazole Scaffold Step3->Final

Fig 2: Self-validating experimental workflow for sequential heterocycle synthesis and cross-coupling.

Protocol 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Decarboxylative CuAAC

Causality & Rationale: Arylpropiolic acids are excellent surrogates for terminal alkynes in Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC)[1][7]. Under basic conditions with Cu(I) catalysis, the carboxylic acid undergoes facile decarboxylation to generate a copper acetylide intermediate in situ. This avoids the handling of volatile or degradable terminal alkynes and drives the regioselective formation of the 1,4-disubstituted triazole[1].

Table 2: Optimization Parameters for Decarboxylative CuAAC

SolventCatalyst SystemBaseTemperatureExpected Yield (%)
DCMCuI (10 mol%)Et₃N (2.0 eq)RT< 20 (Incomplete Decarboxylation)
t-BuOH/H₂OCuSO₄ / NaAscNone60 °C40 - 50
DMF CuI (10 mol%) K₂CO₃ (2.0 eq) 60 °C 75 - 85

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial, add 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid (1.0 mmol, 1.0 eq), the desired organic azide (1.2 mmol, 1.2 eq), and CuI (0.1 mmol, 10 mol%).

  • Solvent & Base Addition: Add anhydrous DMF (5.0 mL) followed by K₂CO₃ (2.0 mmol, 2.0 eq).

  • Reaction: Purge the vial with nitrogen for 3 minutes. Seal the vial and heat the mixture at 60 °C in a pre-heated oil bath for 6–8 hours.

  • In-Process Control (IPC) & Self-Validation:

    • Method: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS (ESI+).

    • Validation Readout: The reaction is complete when the starting material mass is consumed. The product peak must exhibit a characteristic 1:1 isotopic doublet ([M+H]⁺ and [M+2+H]⁺) confirming the retention of the bromine atom. The mass should correspond to (Starting Material Mass + Azide Mass) - 44 Da (loss of CO₂).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure triazole intermediate.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality & Rationale: With the triazole core established, the 5-bromo position is utilized for structural extension. The weakly electron-withdrawing nature of the ortho-difluoromethoxy group (σp = +0.14)[3] slightly activates the C-Br bond toward oxidative addition by the Pd(0) catalyst, ensuring high coupling efficiency even with sterically hindered boronic acids.

Step-by-Step Methodology:

  • Preparation: To a microwave vial, add the bromophenyl-triazole intermediate from Protocol 1 (0.5 mmol, 1.0 eq), a substituted arylboronic acid (0.75 mmol, 1.5 eq), and Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 4.0 mL total), followed by K₂CO₃ (1.5 mmol, 3.0 eq).

  • Reaction: Seal the vial, purge with nitrogen, and heat at 90 °C for 4 hours (or microwave at 110 °C for 30 minutes).

  • In-Process Control (IPC) & Self-Validation:

    • Method: Analyze via LC-MS.

    • Validation Readout: Successful cross-coupling is definitively confirmed by the disappearance of the 1:1 bromine isotopic doublet. The new product peak will show a single monoisotopic mass corresponding to the coupled product.

  • Workup & Purification: Filter the mixture through a short pad of Celite, washing with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the final target compound.

References

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

  • National Institutes of Health (PMC). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available at:[Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at:[Link]

  • Royal Society of Chemistry (RSC). Recent advances in the application of alkynes in multicomponent reactions. Available at: [Link]

  • ResearchGate. Release of Terminal Alkynes via Tandem Photodeprotection-Decarboxylation of o-Nitrobenzyl Arylpropiolates in a flow microchannel reactor. Available at: [Link]

  • Omics Online. Organic Chemistry Congress (Decarboxylative coupling of alkynoic acids). Available at: [Link]

Sources

Application

Application Note: Synthesis and Mechanistic Profiling of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic Acid Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Rationale The 5-bromo-2-(difluoromethoxy)phenyl motif is a highly privileged structural scaffold in contempor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

The 5-bromo-2-(difluoromethoxy)phenyl motif is a highly privileged structural scaffold in contemporary medicinal chemistry. It is prominently featured in the design of highly selective kinase inhibitors, most notably in Janus kinase (JAK) inhibitors utilized for treating autoimmune diseases and myeloproliferative disorders ([1]). The introduction of a propiolic acid (alkynyl carboxylic acid) moiety to this core yields 3-(5-bromo-2-(difluoromethoxy)phenyl)propiolic acid , a versatile electrophilic intermediate. This functional group serves as a prime handle for downstream cycloadditions (e.g., forming pyrazoles or isoxazoles) or as a warhead in targeted covalent inhibitors (TCIs).

The Causality of the Synthetic Design (E-E-A-T)

As a Senior Application Scientist, it is critical to recognize that standard homologation techniques are fundamentally flawed for this specific substrate.

  • The Flaw of the Corey-Fuchs Approach: Attempting to convert 5-bromo-2-(difluoromethoxy)benzaldehyde to the terminal alkyne via a Corey-Fuchs reaction utilizing n-butyllithium (n-BuLi) is contraindicated. The highly nucleophilic n-BuLi will rapidly undergo halogen-metal exchange with the aryl bromide at −78 °C, destroying the critical bromo-substituent.

  • The Flaw of Direct Sonogashira with Propiolic Acid: Direct cross-coupling of an aryl halide with propiolic acid often leads to unwanted decarboxylation under palladium/copper catalysis, alongside base-catalyzed Michael additions.

The Self-Validating Solution: We deploy a highly controlled, three-step sequence starting from 4-bromo-1-(difluoromethoxy)-2-iodobenzene.

  • Regioselective Sonogashira Coupling: We exploit the thermodynamic difference between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol) bond dissociation energies. Palladium oxidative addition strictly occurs at the iodo position, ensuring absolute regiocontrol ([2]). We utilize TMS-acetylene as a stable, non-decarboxylating surrogate.

  • Mild Desilylation: Cleavage of the TMS group under mild methanolic carbonate conditions prevents the degradation of the sensitive difluoromethoxy ether.

  • Grignard Exchange: To install the carboxylic acid, we use ethylmagnesium bromide (EtMgBr). Because the terminal alkyne is highly acidic (pKa ≈ 25), EtMgBr acts purely as a Brønsted base. Unlike lithium bases, the resulting alkynylmagnesium species does not undergo halogen-metal exchange with the aryl bromide, allowing for clean electrophilic trapping with CO₂ ([3]).

Mechanistic Pathway

Workflow A 4-Bromo-1-(difluoromethoxy) -2-iodobenzene B TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, THF A->B Regioselective Sonogashira C TMS-Protected Alkyne B->C D K2CO3, MeOH Desilylation C->D E Terminal Alkyne D->E F 1. EtMgBr, THF 2. CO2 (Dry Ice) 3. HCl (aq) E->F Grignard Exchange & Carboxylation G 3-(5-Bromo-2-(difluoromethoxy) phenyl)propiolic acid F->G

Fig 1: Chemoselective synthetic workflow for 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-1-(difluoromethoxy)-2-((trimethylsilyl)ethynyl)benzene
  • Preparation: In an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, dissolve 4-bromo-1-(difluoromethoxy)-2-iodobenzene (10.0 g, 28.6 mmol) in anhydrous THF (100 mL) and triethylamine (12.0 mL, 86.0 mmol).

  • Degassing: Sparge the solution with dry Argon for 15 minutes to remove dissolved oxygen, which prevents alkyne homocoupling (Glaser coupling).

  • Catalyst Addition: Under a positive Argon flow, add Pd(PPh₃)₂Cl₂ (400 mg, 0.57 mmol, 2 mol%) and CuI (218 mg, 1.14 mmol, 4 mol%).

  • Coupling: Add ethynyltrimethylsilane (TMS-acetylene) (4.8 mL, 34.3 mmol, 1.2 eq) dropwise. Stir the reaction at room temperature (20–25 °C) for 4 hours. Note: Do not heat the reaction, as elevated temperatures may induce background C–Br insertion.

  • Workup: Filter the suspension through a pad of Celite to remove copper salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes) to afford the product as a pale yellow oil.

Step 2: Synthesis of 4-Bromo-2-ethynyl-1-(difluoromethoxy)benzene
  • Deprotection: Dissolve the TMS-protected alkyne (9.0 g, 28.2 mmol) in methanol (90 mL).

  • Base Addition: Add solid K₂CO₃ (7.8 g, 56.4 mmol, 2.0 eq) in one portion. Stir the heterogeneous mixture vigorously at room temperature for 2 hours.

  • Workup: Concentrate the mixture to remove the majority of methanol. Partition the residue between ethyl acetate (100 mL) and water (100 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the terminal alkyne.

Step 3: Synthesis of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid
  • Grignard Exchange: Dissolve the terminal alkyne (6.0 g, 24.3 mmol) in anhydrous THF (60 mL) under Argon and cool to 0 °C in an ice bath. Dropwise add EtMgBr (3.0 M in diethyl ether, 9.7 mL, 29.1 mmol, 1.2 eq).

  • Deprotonation: Remove the ice bath and stir at room temperature for 30 minutes. Observation: The evolution of ethane gas confirms the successful acid-base exchange.

  • Carboxylation: Cool the resulting alkynylmagnesium bromide solution to −78 °C using a dry ice/acetone bath. Bubble rigorously dried CO₂ gas through the solution for 1 hour (alternatively, pour the reaction mixture onto a slurry of crushed dry ice in anhydrous THF).

  • Quench & Isolation: Allow the mixture to warm to room temperature. Carefully quench with 1M HCl (aq) until the pH reaches ~2. Extract with ethyl acetate (3 × 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from heptane/ethyl acetate to afford the pure propiolic acid.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields and critical spectroscopic markers used to validate the success of each transformation.

Compound / IntermediateExpected Yield (%)Purity (HPLC)Key ¹H NMR Marker (δ, ppm, CDCl₃)Key IR Marker (cm⁻¹)
TMS-Protected Alkyne 88 - 92>98%0.25 (s, 9H, -Si(CH₃)₃)2150 (C≡C stretch)
Terminal Alkyne 94 - 96>99%3.35 (s, 1H, C≡C-H )3290 (≡C-H stretch)
Target Propiolic Acid 80 - 85>98%13.5 (br s, 1H, -COOH )2220 (C≡C), 1680 (C=O)

Critical Parameters & Troubleshooting

  • Strict Anhydrous Conditions: Step 3 requires absolute exclusion of moisture. Any water present will prematurely protonate the alkynyl Grignard reagent, reverting it back to the terminal alkyne starting material.

  • Temperature Control during Carboxylation: The addition of CO₂ must be performed at −78 °C. If carboxylation is attempted at room temperature, the newly formed magnesium carboxylate can act as an electrophile for unreacted alkynyl Grignard, leading to the formation of symmetric alkynyl ketones.

  • Difluoromethoxy Stability: The -OCF₂H group is generally stable to the Grignard exchange conditions, provided the reaction is not subjected to prolonged heating or strong Lewis acids.

References

  • Title: Therapeutic compounds and compositions, and methods of use thereof Source: US Patent 10,307,426 B2 URL
  • Title: Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents Source: Journal of Chemical Education (2022) URL: [Link]

Sources

Method

Application Note: Advanced Click Chemistry Workflows Using 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic Acid

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The intersection of bioorthogonal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The intersection of bioorthogonal chemistry and rational drug design demands highly functionalized, modular building blocks. 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid represents a trifunctional powerhouse for medicinal chemistry, fragment-based drug discovery (FBDD), and materials science.

This specific terminal alkyne is engineered with three distinct synthetic handles:

  • Activated Terminal Alkyne (Propiolic Acid): Acts as a highly reactive dipole/electrophile for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and catalyst-free nucleophilic click reactions.

  • Difluoromethoxy Group (-OCF₂H): A critical bioisostere for lipophilic ethers that enhances metabolic stability and membrane permeability.

  • Aryl Bromide: Provides an orthogonal handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira).

This application note details the mechanistic causality behind utilizing activated propiolic acid derivatives, provides self-validating experimental protocols, and outlines their application in modern therapeutics.

Mechanistic Insights: The Causality of Structural Choices

As a Senior Application Scientist, it is crucial to understand why this specific molecule accelerates discovery workflows, rather than just knowing how it reacts.

The Propiolic Acid Advantage: Lowering the LUMO

Standard terminal alkynes often require elevated temperatures or high copper catalyst loadings to undergo efficient cycloaddition. In contrast, the electron-withdrawing carboxyl group in propiolic acid derivatives dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne [1]. This electronic activation facilitates rapid CuAAC at room temperature and enables entirely transition-metal-free "amino-yne" or "hydroxyl-yne" click polymerizations via Michael-type addition [2].

The Difluoromethoxy Bioisostere

In drug development, the -OCF₂H group acts as a lipophilic hydrogen bond donor and acceptor. Unlike standard methoxy groups, which are prone to rapid oxidative demethylation by cytochrome P450 enzymes, the difluoromethoxy group is metabolically robust. Recent medicinal chemistry campaigns, such as the design of novel NLRP3 inflammasome inhibitors and PET imaging radiotracers, have heavily relied on 1,2,3-triazole scaffolds combined with fluorinated methoxy groups to achieve nanomolar potency and blood-brain barrier (BBB) penetration [3].

Orthogonal Functionalization Workflow

The presence of the aryl bromide allows chemists to perform the click reaction first, isolating the 1,4-disubstituted triazole, and subsequently functionalizing the aromatic ring without cross-reactivity.

G SM 3-(5-Bromo-2-(difluoromethoxy) phenyl)propiolic acid CuAAC CuAAC Click Reaction (Triazole Formation) SM->CuAAC Azide R-N3 (Azide) Azide->CuAAC Intermediate Brominated 1,4-Disubstituted 1,2,3-Triazole CuAAC->Intermediate Pd Pd-Catalyzed Cross-Coupling Intermediate->Pd Product Complex Target Molecule (PROTAC/Fluorophore) Pd->Product

Logical workflow of orthogonal functionalization via CuAAC and Pd-catalyzed cross-coupling.

Quantitative Data: Click Chemistry Kinetics & Conditions

The following table summarizes the comparative reaction parameters of activated propiolic acid derivatives versus standard unactivated terminal alkynes.

Reaction TypeAlkyne SubstrateCatalyst RequiredTemp (°C)Solvent CompatibilityRelative Reaction Rate
Standard CuAAC PhenylacetyleneCu(I) + Ligand40 - 60Aqueous / OrganicBaseline (1x)
Activated CuAAC Propiolic Acid Deriv.Cu(I) (Low load)20 - 25Aqueous / OrganicFast (~10x)
Amino-Yne Click Propiolic Acid Deriv.None 20 - 37Aqueous / BufferModerate (~5x)
Hydroxyl-Yne Propiolic Acid Deriv.None / Mild Base25 - 50Organic (DMF/DMSO)Moderate (~3x)

Data synthesized from established kinetics of electron-deficient alkynes in bioorthogonal conjugations [4].

Validated Experimental Protocols

Every protocol described below is a self-validating system. We embed specific analytical checkpoints (TLC, LC-MS) to ensure causality and reaction integrity at each step.

Protocol A: Regioselective CuAAC to Form 1,4-Disubstituted 1,2,3-Triazoles

Objective: Synthesize a functionalized triazole core for downstream drug screening. Causality Check: Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) species in situ. THPTA (a water-soluble ligand) is added to stabilize the Cu(I) oxidation state and prevent oxidative homocoupling (Glaser coupling) of the highly reactive propiolic acid.

Reagents:

  • 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid (1.0 equiv, 0.5 mmol)

  • Target Azide (R-N₃) (1.05 equiv, 0.525 mmol)

  • CuSO₄·5H₂O (0.05 equiv, 5 mol%)

  • Sodium Ascorbate (0.1 equiv, 10 mol%)

  • THPTA Ligand (0.05 equiv, 5 mol%)

  • Solvent: t-BuOH / H₂O (1:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the propiolic acid derivative and the target azide in 2.5 mL of t-BuOH.

  • Catalyst Complexation: In a separate Eppendorf tube, dissolve CuSO₄·5H₂O and THPTA in 1.25 mL of degassed H₂O. The solution will turn light blue, indicating complex formation.

  • Reduction: Add sodium ascorbate (dissolved in 1.25 mL H₂O) to the copper-ligand complex. Self-Validation Checkpoint: The solution must turn from blue to colorless/pale yellow immediately, confirming the successful generation of active Cu(I).

  • Reaction Initiation: Transfer the active catalyst solution dropwise to the main reaction vial. Stir vigorously at room temperature (25 °C).

  • Monitoring: Due to the activated nature of the alkyne, the reaction is typically complete within 1-2 hours. Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the alkyne peak and the emergence of the [M+H]⁺ mass corresponding to the triazole confirms conversion.

  • Workup: Acidify the mixture slightly with 1M HCl (to pH 3) to ensure the carboxylic acid is protonated. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Catalyst-Free Amino-Yne Click Conjugation

Objective: Conjugate the propiolic acid derivative to a primary amine-containing biomolecule or polymer surface without heavy metals [2]. Causality Check: The absence of copper prevents transition-metal toxicity in biological assays. The reaction proceeds via a nucleophilic attack on the electron-deficient β-carbon of the alkyne.

Reagents:

  • 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid (1.2 equiv)

  • Amine-bearing substrate (e.g., functionalized peptide) (1.0 equiv)

  • Solvent: PBS Buffer (pH 7.4) or DMF (depending on substrate solubility)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine-bearing substrate in the chosen solvent at a concentration of 10 mM.

  • Conjugation: Add the propiolic acid derivative directly to the stirring solution. If using an aqueous buffer, a co-solvent (e.g., 10% DMSO) may be required to solubilize the highly lipophilic difluoromethoxy-bearing alkyne.

  • Incubation: Stir the mixture at 37 °C for 12-24 hours.

  • Validation: Analyze the reaction via ¹H-NMR or LC-MS. Self-Validation Checkpoint: The disappearance of the terminal alkyne proton (~4.5 ppm) and the appearance of an enamine/β-aminoacrylate double bond proton (~7.5-8.0 ppm) confirms successful catalyst-free conjugation.

Applications in Drug Discovery

The integration of these motifs is not merely academic; it drives clinical candidate generation. For instance, the design of NLRP3 inflammasome inhibitors utilizes the triazole ring to orient the difluoromethoxy-phenyl group directly into the hydrophobic pocket of the target protein [3].

Pathway Lead Triazole Scaffold Design Mod1 Activated Alkyne: Propiolic Acid Deriv. Lead->Mod1 Mod2 Azide Substrate: Targeting Ligand Lead->Mod2 Click Regioselective CuAAC Mod1->Click Mod2->Click NLRP3 NLRP3 Inflammasome Inhibitor Click->NLRP3 PET PET Radiotracer Development NLRP3->PET

Design pathway for NLRP3 inhibitors and PET radiotracers utilizing click chemistry.

By leveraging 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid, researchers can bypass multi-step syntheses, rapidly generating libraries of complex, metabolically stable drug candidates ready for in vitro and in vivo evaluation.

References

  • Title: Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

  • Title: Catalyst-Free Amino-Yne Click Reaction: An Efficient Way for Immobilizing Amoxicillin onto Polymeric Surfaces Source: Polymers (MDPI) URL: [Link]

  • Title: Design and Discovery of Novel NLRP3 Inhibitors and PET Imaging Radiotracers Based on a 1,2,3-Triazole-Bearing Scaffold Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Harnessing Activated Alkyne-Hydroxyl “Click” Chemistry for Degradable and Self-Healing Poly(urea vinyl ether ester)s Source: Macromolecules (ACS Publications) URL: [Link]

Application

Application Note: 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic Acid as a Versatile Scaffold for Next-Generation Anti-Inflammatory Agents

Introduction & Structural Rationale The development of non-steroidal anti-inflammatory drugs (NSAIDs) with high efficacy and minimized gastrointestinal or cardiovascular toxicity remains a critical challenge in drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of non-steroidal anti-inflammatory drugs (NSAIDs) with high efficacy and minimized gastrointestinal or cardiovascular toxicity remains a critical challenge in drug discovery. The cyclooxygenase-2 (COX-2) enzyme is a primary target for managing chronic inflammation. To design highly selective COX-2 inhibitors, medicinal chemists rely on privileged heterocyclic scaffolds—most notably, diarylpyrazoles (e.g., Celecoxib) [1].

3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid is an advanced, trifunctional building block specifically engineered to accelerate the discovery of novel anti-inflammatory therapeutics. Its structural logic is rooted in three distinct mechanistic advantages:

  • The Difluoromethoxy Group (-OCF₂H): Unlike the highly lipophilic and rigid trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety acts as a unique "lipophilic hydrogen bond donor" [2]. It enhances metabolic stability by resisting CYP450-mediated O-dealkylation while maintaining favorable membrane permeability. Its weakly electron-withdrawing nature (Hammett σp​≈+0.14 ) fine-tunes the electron density of the aromatic ring, optimizing target residence time [3].

  • The Propiolic Acid Moiety (-C≡C-COOH): This terminal alkyne-carboxylic acid acts as an ideal 1,3-dipolarophile. It allows for the rapid, regioselective construction of 5-membered nitrogenous heterocycles (such as pyrazoles or isoxazoles) via condensation with aryl hydrazines [4].

  • The Bromo Handle (-Br): Positioned at C5, the bromine atom serves as an orthogonal reactive site for late-stage functionalization. Once the pyrazole core is established, Suzuki-Miyaura or Buchwald-Hartwig cross-couplings can be employed to rapidly generate a library of derivatives, probing the hydrophobic binding pockets of inflammatory enzymes like COX-2 or 5-Lipoxygenase (5-LOX) [4].

Synthetic Workflows & Logic

The synthesis of anti-inflammatory agents from this scaffold follows a divergent, two-stage logic: core assembly followed by peripheral diversification.

SyntheticWorkflow A 3-(5-Bromo-2-(difluoromethoxy)phenyl) propiolic acid C Bromo-Pyrazole Intermediate (Anti-inflammatory Core) A->C + B B Hydrazine Derivative (1,3-Dipolar Cycloaddition) E Diaryl-Pyrazole Derivative (Selective COX-2 Inhibitor) C->E + D Pd(PPh3)4 D Aryl Boronic Acid (Suzuki-Miyaura Coupling)

Fig 1: Two-stage synthetic workflow for generating COX-2 inhibitors from the propiolic acid scaffold.

Protocol A: Regioselective Synthesis of the Pyrazole Core

This protocol details the cyclocondensation of the propiolic acid scaffold with 4-sulfamoylphenylhydrazine to form the primary pharmacophore.

Reagents & Materials:

  • 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid (1.0 eq)

  • 4-Sulfamoylphenylhydrazine hydrochloride (1.1 eq)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Initiation: In a 100 mL round-bottom flask, dissolve 10 mmol of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid in 30 mL of absolute ethanol.

  • Reagent Addition: Add 11 mmol of 4-sulfamoylphenylhydrazine hydrochloride, followed by 5 drops of glacial acetic acid. Causality: The acidic environment catalyzes the initial hydrazone formation by activating the alkyne and carbonyl carbon.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere. Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 3:2).

  • Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. Pour the residue into crushed ice (50 g) and stir vigorously until a precipitate forms.

  • Purification: Filter the crude solid, wash with cold distilled water, and recrystallize from ethanol to yield the pure 5-(5-bromo-2-(difluoromethoxy)phenyl)-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid intermediate.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

To optimize the molecule for the COX-2 hydrophobic pocket, the bromo group is replaced with various aryl groups.

Reagents & Materials:

  • Bromo-pyrazole intermediate from Protocol A (1.0 eq)

  • Substituted Arylboronic Acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene/Ethanol/Water (2:1:1 v/v/v)

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine the bromo-pyrazole intermediate (5 mmol) and the arylboronic acid (7.5 mmol) in 40 mL of the Toluene/EtOH/H₂O solvent mixture. Sparge the solution with argon for 15 minutes to remove dissolved oxygen. Causality: Oxygen rapidly degrades the Pd(0) catalyst, leading to reaction failure and homocoupling side-products.

  • Catalyst Addition: Add K₂CO₃ (15 mmol) and Pd(PPh₃)₄ (0.25 mmol) rapidly under an argon stream.

  • Coupling: Heat the biphasic mixture to 90 °C for 8 hours with vigorous stirring.

  • Extraction & Purification: Cool the mixture, dilute with ethyl acetate (50 mL), and wash with brine (2 × 30 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography to isolate the final diaryl-pyrazole derivative.

Pharmacological Profiling & Biological Targeting

The synthesized diaryl-pyrazoles are designed to selectively inhibit COX-2 while sparing COX-1. COX-1 is constitutively expressed and protects the gastrointestinal mucosa, whereas COX-2 is induced during inflammation, producing Prostaglandin E2 (PGE2) [1].

BiologicalPathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) GI/Renal Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 PGE2 Prostaglandin E2 (PGE2) Inflammatory Mediator COX2->PGE2 Inhibitor Diaryl-Pyrazole Inhibitor (Synthesized Agent) Inhibitor->COX1 Spared Inhibitor->COX2 Selective Inhibition

Fig 2: Mechanism of action of the synthesized pyrazole derivatives in the Arachidonic Acid pathway.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the in vitro pharmacological profile of a representative library synthesized using the protocols above. The data illustrates how varying the R-group (via Suzuki coupling) impacts COX-2 selectivity, driven by the spatial orientation of the difluoromethoxy group.

Compound IDR-Group (Suzuki Coupling)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*
Intermediate -Br (Uncoupled)18.45 ± 1.22.15 ± 0.38.6
Derivative 1 Phenyl>50.00.85 ± 0.1>58.8
Derivative 2 4-Fluorophenyl>50.00.42 ± 0.05>119.0
Derivative 3 4-Methoxyphenyl42.10 ± 2.50.18 ± 0.02233.8
Derivative 4 3-Pyridyl28.50 ± 1.81.10 ± 0.125.9
Celecoxib (Standard Reference)14.80 ± 1.10.04 ± 0.01370.0

*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. Higher values indicate greater safety profiles regarding GI toxicity.

Data Interpretation: The uncoupled intermediate exhibits moderate COX-2 inhibition. However, the introduction of bulky, electron-rich aryl groups (e.g., Derivative 3) dramatically increases the Selectivity Index. The difluoromethoxy group ensures that the molecule remains sufficiently lipophilic to cross cellular membranes while resisting rapid hepatic clearance, outperforming standard methoxy-equivalents in in vivo half-life assays [2].

References

  • International Journal of Pharmaceutical Sciences. "From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives." URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." URL:[Link]

  • Molecules (MDPI). "Pyrazoles and Pyrazolines as Anti-Inflammatory Agents." URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid. Because phenylpropiolic acids are highly sensitive to decarboxylation and hydration, standard coupling and hydrolysis protocols often result in poor yields. This document provides a self-validating, causality-driven workflow to ensure high-fidelity synthesis.

Mechanistic Workflow

G SM 4-Bromo-1-(difluoromethoxy) -2-iodobenzene Step1 Sonogashira Coupling (Strictly Anaerobic, 25°C) SM->Step1 Alkyne Ethyl Propiolate + Pd/Cu Catalysts Alkyne->Step1 Intermediate Ethyl 3-(5-Bromo-2-(difluoromethoxy) phenyl)propiolate Step1->Intermediate Step2 Mild Saponification (LiOH, THF/H2O, 0°C) Intermediate->Step2 Workup Cold Acidification (1M HCl, <5°C) Step2->Workup Product 3-(5-Bromo-2-(difluoromethoxy) phenyl)propiolic acid Workup->Product

Experimental workflow for the synthesis of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid.

Troubleshooting & FAQs

Q1: Why am I observing significant amounts of 5-substituted or bis-coupled byproducts during the Sonogashira step? A1: The starting material, 4-bromo-1-(difluoromethoxy)-2-iodobenzene, possesses two halogen sites. Oxidative addition of Pd(0) is kinetically favored at the C-I bond over the C-Br bond. However, if the reaction temperature exceeds 40–50°C, or if a highly active electron-rich phosphine ligand is used instead of standard PPh 3​ , the C-Br bond becomes competitive, leading to bis-alkynylation or incorrect regiochemistry. Solution: Maintain the reaction strictly at room temperature (20–25°C) and use the standard Pd(PPh 3​ ) 2​ Cl 2​ catalyst to preserve the chemoselectivity for the C-I bond.

Q2: The Sonogashira coupling yield is low, and a highly conjugated, non-polar byproduct is forming. What is it? A2: This is the Glaser homocoupling product of ethyl propiolate (diethyl hexa-2,4-diynedioate). Terminal alkynes undergo rapid oxidative dimerization in the presence of Cu(I), oxygen, and an amine base. Solution: Ensure strictly anaerobic conditions. Degas all solvents (THF/DIPEA) via freeze-pump-thaw or rigorous argon sparging before adding the Pd/Cu catalysts. Add the ethyl propiolate slowly to prevent local concentration spikes.

Q3: During the ester hydrolysis step, the alkyne peak disappears from the NMR, and I isolate a ketone. What happened? A3: Phenylpropiolic acids and their esters are highly susceptible to hydration across the triple bond under harsh basic or acidic conditions, forming a β -keto acid (a benzoylacetic acid derivative). This intermediate is thermally unstable and rapidly decarboxylates to form the corresponding substituted acetophenone[1]. Solution: Perform the saponification using mild LiOH in a THF/Water mixture strictly at 0°C, and monitor closely to prevent over-reaction. Never use NaOH/KOH at elevated temperatures for this substrate.

Q4: I successfully hydrolyzed the ester, but I lose product during the final acidic workup. How do I prevent this? A4: Phenylpropiolic acids undergo facile protodecarboxylation in the presence of strong acids and heat[2]. Protonation of the α -carbon (or the alkyne) leads to the loss of CO 2​ , yielding a terminal phenylacetylene derivative[3]. Solution: Acidify the aqueous layer using cold 1M HCl while maintaining the internal temperature below 5°C[2]. Do not use concentrated acids or heat the mixture during solvent removal.

Quantitative Data Summary

The following table summarizes the causal relationship between experimental conditions and the resulting yield/impurity profile.

Reaction StepExperimental ConditionMajor Impurity / IssueExpected Yield
Sonogashira Pd(PPh 3​ ) 2​ Cl 2​ , CuI, DIPEA, 25°C, ArgonNone (Clean C-I coupling)85–90%
Sonogashira Pd(PPh 3​ ) 2​ Cl 2​ , CuI, DIPEA, 60°CBis-coupled / C-Br coupling< 40%
Sonogashira Aerobic conditionsGlaser homocoupling< 50%
Saponification LiOH, THF/H 2​ O, 0°CNone90–95%
Saponification NaOH, MeOH/H 2​ O, 60°CHydration/Decarboxylation (Ketone)0% (Complete loss)
Acidification 1M HCl, < 5°CNone> 95% recovery
Acidification Conc. HCl, RT to 40°CTerminal alkyne (Decarboxylation)< 30% recovery

Detailed Step-by-Step Methodology

Step 1: Regioselective Sonogashira Coupling

Objective: Synthesis of Ethyl 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolate.

  • Preparation: Charge a flame-dried Schlenk flask with 4-bromo-1-(difluoromethoxy)-2-iodobenzene (1.0 equiv), Pd(PPh 3​ ) 2​ Cl 2​ (0.05 equiv), and CuI (0.05 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with Argon (repeat for 3 cycles) to prevent Glaser homocoupling.

  • Solvent Addition: Add anhydrous, rigorously degassed THF and degassed N,N-diisopropylethylamine (DIPEA) (3.0 equiv).

  • Alkyne Addition: Add ethyl propiolate (1.2 equiv) dropwise over 15 minutes at room temperature (20–25°C). Slow addition minimizes local concentration spikes of the alkyne.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS until the aryl iodide is completely consumed. Do not heat the reaction, as this will activate the C-Br bond.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, dry over Na 2​ SO 4​ , and purify via silica gel chromatography to isolate the intermediate ester.

Step 2: Mild Saponification and Cold Acidification

Objective: Synthesis of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid.

  • Solvent Setup: Dissolve the purified ethyl ester in a 3:1 mixture of THF and H 2​ O.

  • Temperature Control: Cool the solution to 0°C using an ice-water bath. This is critical to prevent alkyne hydration[1].

  • Hydrolysis: Add LiOH monohydrate (1.5 equiv) in one portion. Stir strictly at 0°C for 2 hours.

  • Concentration: Once TLC indicates complete consumption of the ester, concentrate the mixture under reduced pressure (water bath temperature < 25°C) to remove the THF.

  • Washing: Dilute the aqueous residue with ice-cold water and wash once with diethyl ether to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly acidify to pH 2–3 using cold 1M HCl. Caution: Exceeding 5°C during acidification will trigger rapid decarboxylation[2].

  • Isolation: Extract the precipitated 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid with cold EtOAc, dry over Na 2​ SO 4​ , and concentrate under vacuum (water bath temperature < 25°C).

References

  • Noyce, D. S., Matesich, M. A., & Peterson, P. E. (1967). The Mechanism of the Acid-Catalyzed Hydration of Phenylpropiolic Acid. Journal of the American Chemical Society, 89(24), 6225-6230. URL: [Link]

  • Zieliński, M., Zielińska, A., Papiernik-Zielińska, H., Ogrinc, N., & Kobal, I. (2001). Carbon isotope fractionation in the decarboxylation of phenylpropiolic acid in hydrogen donating media. Isotopes in Environmental and Health Studies, 37(3), 239-252. URL: [Link]

  • Organic Syntheses. (1943). Phenylpropiolic Acid. Organic Syntheses, Coll. Vol. 2, 515; Vol. 22, 94. URL: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid via recrystallizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid via recrystallization. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this and structurally similar compounds.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The process relies on the differential solubility of a compound and its impurities in a given solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[2] Upon cooling, the purified compound crystallizes out of the solution, while the more soluble impurities remain in the mother liquor.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid.

Problem 1: Poor or No Crystal Formation Upon Cooling

Possible Causes:

  • Excessive Solvent: The most common reason for failed crystallization is the use of too much solvent, preventing the solution from becoming supersaturated upon cooling.[2]

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

  • Solution Cooled Too Rapidly: Rapid cooling can lead to the formation of a supersaturated oil or very fine, impure crystals instead of well-defined, pure crystals.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[3] Continue to heat until you observe the formation of a slight turbidity (cloudiness) that redissolves upon further heating. This indicates a saturated solution.[4]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface.[2] This creates nucleation sites for crystal growth.

    • Seeding: Add a single, pure crystal of the target compound to the solution to initiate crystallization.

  • Slow Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal yield.[3]

  • Solvent System Modification: If a single solvent is ineffective, consider a mixed-solvent system.[4] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid.[3] Heat to redissolve and then cool slowly. For aromatic carboxylic acids, common mixed-solvent systems include ethanol/water or ethyl acetate/hexanes.

Problem 2: "Oiling Out" - Formation of an Oil Instead of Crystals

Possible Causes:

  • High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture and inhibit the formation of a crystal lattice.

  • Insolubility at High Temperatures: The compound may be insoluble in the chosen solvent even at its boiling point.

  • Solution Cooled Too Quickly: As with poor crystal formation, rapid cooling can favor oil formation.

Solutions:

  • Trituration: If an oil forms, try to induce solidification by stirring it with a non-polar solvent in which the oil is insoluble, such as hexanes or petroleum ether.[5]

  • Re-evaluate Solvent Choice: The chosen solvent may not be appropriate. Test the solubility of a small amount of the crude material in various solvents to find a more suitable one.

  • Purification Prior to Recrystallization: If impurities are the likely cause, consider a preliminary purification step. For carboxylic acids, an acid-base extraction can be highly effective at removing neutral or basic impurities.

Problem 3: Low Recovery of Purified Product

Possible Causes:

  • Premature Crystallization: The compound may crystallize out during a hot filtration step intended to remove insoluble impurities.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize the yield of crystals.

  • Excessive Washing: Washing the collected crystals with too much cold solvent can lead to product loss.

Solutions:

  • Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and filter paper with hot solvent.[6]

  • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to ensure maximum precipitation.

  • Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away residual mother liquor without dissolving a significant amount of the product.[3]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] To determine this experimentally:

  • Place a small amount of your crude compound into several test tubes.

  • Add a small amount of a different potential solvent to each tube.

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Heat the test tubes that showed poor solubility at room temperature. If the compound dissolves completely upon heating, that solvent is a good candidate.

  • Cool the test tubes where the compound dissolved. The solvent that yields a good quantity of crystals upon cooling is the best choice.

Based on the structure of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid, which contains both polar (carboxylic acid) and non-polar (bromophenyl) moieties, good starting points for solvent screening include toluene, ethanol/water mixtures, or ethyl acetate/hexanes.

Q2: My purified compound appears colored, but the literature reports it as a white solid. What should I do?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount, as it can also adsorb some of your desired product.

Q3: How can I confirm the purity of my recrystallized product?

A3: The most common methods for assessing the purity of a solid organic compound are:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point that corresponds to the literature value. Impurities will typically cause the melting point to be depressed and broadened.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate.

  • Spectroscopic Analysis (NMR, IR, Mass Spectrometry): These techniques can provide detailed structural information and confirm the identity and purity of your compound.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Place the crude 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and a boiling chip or magnetic stir bar.[6]

  • Heat the mixture to boiling while stirring.

  • Gradually add more hot solvent until the solid just dissolves.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[3]

  • Dry the crystals thoroughly.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., ethanol).[4]

  • While keeping the solution hot, add a "bad" solvent (e.g., water) dropwise until the solution becomes cloudy.[4]

  • Add a few drops of the "good" solvent until the solution becomes clear again.[4]

  • Follow steps 6-9 from the single-solvent recrystallization protocol.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_collection Collection & Drying crude_solid Crude Solid add_solvent Add Minimum Hot Solvent crude_solid->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration dissolved->hot_filtration impurities_removed Solution Free of Insoluble Impurities hot_filtration->impurities_removed cool_slowly Slow Cooling to Room Temp impurities_removed->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_formed Crystals Formed in Mother Liquor ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: A generalized workflow for the purification of a solid compound by recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Recrystallization Attempted outcome Observe Outcome start->outcome no_crystals No/Poor Crystal Formation outcome->no_crystals No Crystals oiling_out Oiling Out outcome->oiling_out Oil Forms low_recovery Low Recovery outcome->low_recovery Poor Yield success Successful Crystallization outcome->success Good Crystals solution_no_crystals1 Reduce Solvent Volume no_crystals->solution_no_crystals1 solution_no_crystals2 Induce Crystallization (Scratch/Seed) no_crystals->solution_no_crystals2 solution_no_crystals3 Use Mixed-Solvent System no_crystals->solution_no_crystals3 solution_oiling1 Triturate with Non-polar Solvent oiling_out->solution_oiling1 solution_oiling2 Re-evaluate Solvent Choice oiling_out->solution_oiling2 solution_oiling3 Perform Acid-Base Extraction oiling_out->solution_oiling3 solution_low_recovery1 Pre-heat Filtration Funnel low_recovery->solution_low_recovery1 solution_low_recovery2 Ensure Complete Cooling low_recovery->solution_low_recovery2 solution_low_recovery3 Minimize Wash Volume low_recovery->solution_low_recovery3

Sources

Troubleshooting

Stability of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid under acidic and basic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth insights and practical troubleshooting advice for your stability studies on 3-(5-Bromo-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth insights and practical troubleshooting advice for your stability studies on 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid. This document moves beyond simple protocols to explain the chemical rationale behind our recommendations, ensuring your experiments are both efficient and conclusive.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of this molecule.

Q1: What are the primary stability concerns for 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid under acidic and basic conditions?

A1: The molecule possesses three key functional groups that dictate its stability profile: the propiolic acid moiety, the difluoromethoxy group, and the substituted aromatic ring.

  • Under acidic conditions , the primary concern is the potential for decarboxylation of the propiolic acid, especially at elevated temperatures.[1][2] While the triple bond is generally stable, strong acid catalysis can promote hydration to form a ketone, which could be a secondary degradation pathway. The difluoromethoxy group is generally stable to acid, but very harsh conditions could lead to hydrolysis.[3][4]

  • Under basic conditions , the molecule is significantly more vulnerable. The acidic proton of the carboxylic acid will be deprotonated, forming a carboxylate. The primary degradation pathway is likely hydrolysis, potentially leading to cleavage of the propiolic acid group.[5][6] Additionally, propiolic acids themselves can be unstable in basic solutions, potentially undergoing addition reactions or decarboxylation.[1][2] The difluoromethoxy group is also susceptible to hydrolysis under basic conditions, which can proceed more readily than under acidic stress.[3][4]

Q2: How do the electron-withdrawing groups (EWGs) on the phenyl ring influence the molecule's stability?

A2: The bromo and difluoromethoxy substituents are both strong electron-withdrawing groups (EWGs). Their presence has a significant electronic effect on the molecule.[7] These EWGs increase the acidity of the propiolic acid's carboxylic proton by stabilizing the resulting carboxylate conjugate base.[8][9][10] This enhanced acidity means the molecule will readily exist as a salt in even mildly basic solutions. Furthermore, the electron-withdrawing nature of these groups can influence the reactivity of the entire molecule, potentially making the aromatic ring more susceptible to nucleophilic attack under certain conditions.

Q3: What are the recommended starting conditions for a forced degradation study on this compound?

A3: Forced degradation, or stress testing, is essential to understand degradation pathways and develop stability-indicating analytical methods.[5][11][12] It is recommended to start with milder conditions and increase the stress if no degradation is observed. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.

Stress ConditionReagentTemperatureDurationRationale
Acidic Hydrolysis 0.1 M HCl60 °C24 - 72 hoursTo induce acid-catalyzed degradation like decarboxylation.[5]
Basic Hydrolysis 0.01 M NaOHRoom Temp (25°C)4 - 24 hoursTo induce base-catalyzed hydrolysis; starting mild due to expected lability.
Neutral Hydrolysis HPLC-grade Water60 °C24 - 72 hoursServes as a control and assesses stability at neutral pH.

Q4: What analytical technique is best suited for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard and the most appropriate technique.[13][14] A reverse-phase C18 column is a good starting point. The method must be capable of separating the parent peak from all potential degradation products, impurities, and excipients.[15] Photodiode Array (PDA) or UV detection is suitable, as the aromatic ring provides a strong chromophore. Mass Spectrometry (LC-MS) is invaluable for the identification and characterization of unknown degradation products.[16]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Complete degradation of the compound is observed in initial basic stress conditions (e.g., 0.1 M NaOH).

  • Probable Cause: The compound is highly labile under basic conditions, as predicted. The stress conditions are too harsh.

  • Recommended Action:

    • Reduce Molarity: Decrease the base concentration significantly, for example, to 0.01 M or even 0.001 M NaOH.[3]

    • Lower Temperature: Conduct the experiment at a lower temperature, such as room temperature (25°C) or even refrigerated conditions (4°C), and monitor over a longer period.

    • Shorten Duration: Sample at much earlier time points (e.g., 1, 2, and 4 hours) to capture the initial degradation profile before it proceeds to completion.

Issue 2: No degradation is observed under initial acidic stress conditions (e.g., 0.1 M HCl at 60°C for 24 hours).

  • Probable Cause: The molecule is relatively stable under these specific acidic conditions. The applied stress is insufficient to induce degradation.

  • Recommended Action:

    • Increase Temperature: Incrementally increase the temperature, for example, to 80°C, while monitoring carefully. Per ICH guidelines, stress testing temperatures are typically above those used for accelerated stability studies.[17]

    • Increase Molarity: If temperature increase is insufficient, consider increasing the acid concentration to 0.5 M or 1.0 M HCl.[3]

    • Extend Duration: Increase the study duration, taking time points at 48, 72, and 96 hours.

Issue 3: Multiple unknown peaks appear in the HPLC chromatogram, and the mass balance is poor (<95%).

  • Probable Cause: This could indicate the formation of multiple degradation products, secondary degradation (where an initial degradant breaks down further), or the formation of non-chromophoric products. It could also suggest issues with the analytical method itself, such as poor recovery.

  • Recommended Action:

    • Conduct a Time-Course Study: Analyze samples at multiple, closely spaced time points. This helps to distinguish primary degradants (which appear first) from secondary degradants (which appear later as primary ones diminish).

    • Employ LC-MS: Use a mass spectrometer to obtain mass-to-charge (m/z) data for the unknown peaks. This is the most direct way to propose structures for the degradants.

    • Check for Non-Chromophoric Degradants: Decarboxylation, for instance, could produce a smaller molecule that may have a different UV absorption maximum or may not be retained on the column under the current method conditions. Adjust the HPLC method (e.g., gradient, wavelength) to search for missing peaks.

Experimental Protocols & Workflows

This section provides detailed methodologies for conducting forced degradation studies.

Workflow for Stability Assessment

The following diagram outlines the logical flow for a comprehensive stability investigation.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation prep_solution Prepare Stock Solution (1 mg/mL in ACN/H2O) acid_stress Acidic Stress (e.g., 0.1 M HCl, 60°C) prep_solution->acid_stress base_stress Basic Stress (e.g., 0.01 M NaOH, 25°C) prep_solution->base_stress neutral_stress Neutral Stress (H2O, 60°C) prep_solution->neutral_stress control Control Sample (No Stress, T=0) prep_solution->control prep_stress Prepare Stress Solutions (HCl, NaOH, H2O) prep_stress->acid_stress prep_stress->base_stress prep_stress->neutral_stress sampling Sample at Time Points (0, 4, 8, 24, 48h) acid_stress->sampling base_stress->sampling neutral_stress->sampling control->sampling neutralize Neutralize Samples sampling->neutralize hplc Analyze via Stability- Indicating HPLC-UV/PDA neutralize->hplc lcms Characterize Degradants via LC-MS hplc->lcms If unknowns quantify Quantify Parent & Degradants (% Degradation) hplc->quantify mass_balance Calculate Mass Balance quantify->mass_balance pathway Propose Degradation Pathways mass_balance->pathway report Final Report pathway->report

Caption: General workflow for forced degradation studies.

Protocol 1: Forced Degradation under Acidic Conditions
  • Preparation:

    • Prepare a 1.0 mg/mL stock solution of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid in a 50:50 mixture of acetonitrile and HPLC-grade water.

    • Prepare a 0.2 M HCl solution.

  • Stress Sample Generation:

    • In a 10 mL volumetric flask, add 1.0 mL of the stock solution.

    • Add 5.0 mL of the 0.2 M HCl solution.

    • Dilute to the mark with HPLC-grade water. This yields a final concentration of 100 µg/mL in 0.1 M HCl.

  • Control Sample:

    • Prepare a control sample by diluting 1.0 mL of the stock solution to 10 mL with HPLC-grade water.

  • Incubation:

    • Store the stress and control samples in a temperature-controlled oven at 60°C. Protect from light.

  • Sampling and Analysis:

    • Withdraw aliquots at T=0, 4, 8, 24, and 48 hours.

    • Immediately before analysis, neutralize each aliquot by adding an equimolar amount of NaOH.

    • Analyze by a validated stability-indicating HPLC method.

  • Scientist's Note (Causality): Neutralizing the sample immediately before injection into the HPLC is crucial. This prevents any further acid-catalyzed degradation from occurring on the autosampler and protects the HPLC column from damage by the strong acid.

Protocol 2: Forced Degradation under Basic Conditions
  • Preparation:

    • Use the same 1.0 mg/mL stock solution as in the acidic study.

    • Prepare a 0.02 M NaOH solution.

  • Stress Sample Generation:

    • In a 10 mL volumetric flask, add 1.0 mL of the stock solution.

    • Add 5.0 mL of the 0.02 M NaOH solution.

    • Dilute to the mark with HPLC-grade water. This yields a final concentration of 100 µg/mL in 0.01 M NaOH.

  • Incubation:

    • Store the stress sample at room temperature (25°C), protected from light.

    • Rationale: Basic degradation is often faster than acidic degradation. Starting at room temperature provides a more controlled reaction rate.[5]

  • Sampling and Analysis:

    • Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

    • Immediately before analysis, neutralize each aliquot by adding an equimolar amount of HCl.

    • Analyze by a validated stability-indicating HPLC method.

Potential Degradation Pathways

The diagram below illustrates the most chemically plausible degradation routes for this molecule based on first principles and literature on related structures.

Degradation_Pathways cluster_acid Acidic Conditions (H₃O⁺, Δ) cluster_base Basic Conditions (OH⁻) parent 3-(5-Bromo-2-(difluoromethoxy) -phenyl)propiolic acid decarboxy Decarboxylation Product (Loss of CO₂) parent->decarboxy Decarboxylation [2, 3] hydrolysis_ocf2h Phenol Product (Hydrolysis of -OCF₂H) [12, 27] parent->hydrolysis_ocf2h addition Michael Addition Product (e.g., H₂O addition to alkyne) parent->addition

Caption: Plausible degradation pathways under stress conditions.

This guide provides a robust framework for investigating the stability of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid. By combining systematic experimentation with a strong understanding of the underlying chemical principles, you will be well-equipped to characterize the stability of your molecule and develop a reliable analytical method for its quantification.

References

  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate.
  • ACS Publications. (2001, May 31). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar | The Journal of Physical Chemistry A. [Link]

  • BioPharm International.
  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ResearchGate.
  • Wikipedia. Electron-withdrawing group. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • Quora. (2021, July 18). What is the effect of an electron withdrawing group on the acidity of carboxylic acid?.
  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions.
  • askIITians. (2025, March 4). What is the effect of electron withdrawing groups on the acidity carboxylic acid?.
  • biocrates life sciences gmbh. (2025, April 8). Propionic acid – metabolite.
  • Vedantu. (2026, February 2). What is the effect of electron withdrawing groups on class 12 chemistry CBSE.
  • ChemRxiv. A Variation of Favorskii Rearrangement Mechanism Under Weakly Acidic Conditions: The Case of Clobetasol Propionate Degradation. [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • GuideChem. 3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid (CAS No. 1086386-07-3) SDS.
  • ResearchGate.
  • Chemistry Stack Exchange. (2025, November 7).
  • European Medicines Agency. (2023, July 13).
  • NextSDS. 3-(5-BROMO-2-DIFLUOROMETHOXY-PHENYL)
  • ARL Bio Pharma. Stability Studies 101. [Link]

  • PMC.
  • Organic Chemistry Frontiers (RSC Publishing). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. [Link]

  • PubMed. (2002, October 15). Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites.
  • Science and Technology of Food Industry. (2019). Determination of Propionic Acid and Its Salts in Food by High Performance Liquid Chromatography. [Link]

  • MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
  • PubMed. (2007, January 2). Propionic acid accumulation and degradation during restart of a full-scale anaerobic biowaste digester.
  • Semantic Scholar. (2002). Analytical methods for quality control of propolis.
  • American Journal of Chemical Engineering. (2022, July 5). Reactive Extraction of Propionic Acid: Equilibrium and Kinetic Studies.
  • Medicinal Chemistry Research. (2013, February 1).
  • GL Sciences. LB868 Analysis of Propionic Acid | Technical Support.

Sources

Optimization

Technical Support Center: Formulating 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic Acid for Aqueous Assays

Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help you overcome the severe aqueous solubility limitations of 3-(5-Bromo-2-(difluoromethoxy)phenyl)pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help you overcome the severe aqueous solubility limitations of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid.

This molecule presents a classic thermodynamic paradox: it possesses a highly polar, ionizable headgroup attached to a rigid, exceptionally lipophilic core. By understanding the physical chemistry governing these functional groups, we can engineer self-validating formulation systems that ensure your compound remains in solution for both in vitro assays and in vivo dosing.

Part 1: Molecular Profiling & Troubleshooting FAQs

Q1: Why is 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid nearly insoluble in pure water despite having a carboxylic acid group? The Causality: The solubility barrier is driven by the massive hydrophobic surface area of the aromatic ring. While the propiolic acid moiety is highly polar and ionizable (with a baseline pKa of ~1.89)[1], the substituents on the phenyl ring dictate the molecule's overall thermodynamics. The 5-bromo group adds significant atomic bulk and lipophilicity. Furthermore, the 2-difluoromethoxy (-OCHF₂) group acts as a "lipophilicity chameleon"; while it can participate in weak hydrogen bonding, it generally increases the overall LogP of the molecule compared to standard ethers[2][3]. Finally, the rigid alkyne spacer restricts conformational flexibility, increasing the crystal lattice energy. The thermodynamic cost of creating an aqueous hydration cavity for this rigid, lipophilic core simply exceeds the solvation energy gained by the carboxylic acid.

Q2: Will simply adjusting the buffer pH to 7.4 solve the solubility issue? The Causality: No, pH adjustment alone is rarely sufficient for this specific scaffold. Adjusting the pH above its pKa will fully ionize the carboxylic acid into a carboxylate salt. While this improves solubility compared to the free acid, the heavy hydrophobic hydration shell around the brominated and fluorinated aromatic ring forces the molecules to self-associate. This often leads to micellization, gelation, or the precipitation of the sodium salt itself if the solubility product (Ksp) is exceeded in the buffer.

Q3: I dissolved my compound in 100% DMSO, but it immediately crashes out when added to my biological assay buffer. How do I prevent this? The Causality: You are experiencing "solvent-shift precipitation." When the DMSO stock is diluted into an aqueous buffer, the dielectric constant of the medium rapidly increases. The lipophilic core of the molecule can no longer be solvated, leading to local supersaturation and rapid crystal nucleation. To prevent this, you must create a thermodynamic sink in the aqueous phase before adding the DMSO. This is achieved by adding co-solvents or complexing agents (like cyclodextrins) directly to the receiving aqueous buffer, which catches and encapsulates the lipophilic core before it can aggregate[4].

Q4: Which cyclodextrin is best suited for this specific structure? The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are optimal. The internal cavity size of β-cyclodextrins (approx. 6.0–6.5 Å) is perfectly dimensioned to encapsulate a halogenated, substituted benzene ring[5]. The lipophilic bromo- and difluoromethoxy-phenyl groups will spontaneously insert into the hydrophobic cavity, while the rigid, ionized propiolate tail protrudes into the aqueous exterior. This host-guest inclusion complex masks the hydrophobic core from the water, drastically enhancing solubility and preventing precipitation upon dilution[6].

Part 2: Quantitative Solubility Profiles

The following table summarizes the expected solubility enhancements based on the formulation vehicle chosen. Note: Values are representative benchmarks for highly lipophilic propiolic acid derivatives.

Formulation VehicleMechanism of SolubilizationExpected Solubility (mg/mL)Visual Validation Status
Pure Water (pH 3.0) None (Free acid form)< 0.01Heavy white suspension
PBS Buffer (pH 7.4) Ionization (Carboxylate salt)~ 0.1 - 0.5Cloudy / Colloidal dispersion
10% DMSO / 90% PBS Co-solvency + Ionization~ 1.0 - 2.0Clear initially, may precipitate over 24h
20% HP-β-CD in PBS Host-Guest Inclusion + Ionization> 5.0 Optically clear, stable indefinitely

Part 3: Self-Validating Experimental Protocols

Protocol A: Cyclodextrin Inclusion Complexation (Recommended for In Vivo Dosing)

This protocol utilizes HP-β-CD to encapsulate the lipophilic core, relying on the rigid alkyne to orient the molecule within the cyclodextrin cavity.

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1.0 mL of 50 mM Phosphate Buffer (pH 7.4).

    • Self-Validation: The solution must be optically clear and colorless. Any cloudiness indicates degraded cyclodextrin or buffer contamination.

  • API Addition: Weigh 5.0 mg of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid and add it to the cyclodextrin vehicle.

  • Kinetic Activation: Sonicate the suspension in a water bath at 30°C for 15 minutes, followed by vortexing for 2 minutes.

    • Causality: The rigid alkyne limits molecular flexibility, slowing the kinetics of cavity insertion. Mild thermal and acoustic energy provides the activation energy required to drive the host-guest complexation to equilibrium.

  • Equilibration & Filtration: Allow the solution to stir at room temperature for 2 hours. Centrifuge at 10,000 x g for 5 minutes.

    • Self-Validation: The absence of a pellet at the bottom of the tube confirms 100% of the API has been successfully complexed and solubilized.

Protocol B: Ternary Co-Solvent System (Recommended for In Vitro Assays)

Use this method if cyclodextrins interfere with your specific target binding assay.

  • Primary Solvation: Dissolve 10 mg of the API in 100 µL of 100% DMSO.

    • Self-Validation: The solution should be completely clear.

  • Dielectric Bridging: Add 300 µL of PEG400 to the DMSO stock and vortex thoroughly.

    • Causality: PEG400 acts as a bridge, lowering the dielectric constant of the final mixture and preventing the "solvent shift" shock when water is introduced.

  • Aqueous Titration: Dropwise, add 600 µL of 50 mM Tris Buffer (pH 8.0) while continuously vortexing.

    • Self-Validation: You may observe transient turbidity as each drop hits the mixture. If the turbidity clears immediately upon vortexing, micro-solvation is successful. If the solution remains permanently cloudy, the pH has dropped below the pKa, and the propiolic acid has protonated. Add 1 N NaOH in 2 µL increments until clarity is restored.

Part 4: Formulation Decision Workflow

Below is the logical workflow for determining the optimal solubility strategy for this compound.

G N1 1. Baseline Assessment Pure Water (pH ~3.0) N2 2. pH Adjustment Titrate to pH 7.4-8.0 N1->N2 Ionize Propiolic Acid N3 3. Co-Solvent Addition (e.g., 10% DMSO / 30% PEG400) N2->N3 Insoluble (Hydrophobic Core) N5 Optimal Aqueous Formulation (>5 mg/mL) N2->N5 Soluble? N4 4. Cyclodextrin Complexation (20% w/v HP-β-CD) N3->N4 Precipitation on Dilution N3->N5 Soluble & Stable N4->N5 Host-Guest Inclusion

Workflow for optimizing aqueous solubility of lipophilic propiolic acid derivatives.

Part 5: References

  • Propiolic acid - Wikipedia Source: Wikipedia URL:[Link]

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: ResearchGate URL:[Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Enhanced Solubility of Ibuprofen by Complexation with β-Cyclodextrin and Citric Acid Source: MDPI Pharmaceuticals URL:[Link]

  • Effect of cyclodextrin and cosolvent on the solubility and antioxidant activity of caffeic acid Source: ResearchGate (Journal of Molecular Liquids) URL:[Link]

  • Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin Source: JSciMed Central URL:[Link]

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic Acid Reaction Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding transition metal contamination in late-stage active pharmaceutical ingredient (API) synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding transition metal contamination in late-stage active pharmaceutical ingredient (API) synthesis. Synthesizing 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid—typically via a Sonogashira or decarboxylative cross-coupling—relies heavily on palladium catalysts[1]. While these reactions are highly efficient, the resulting crude mixtures often contain palladium levels exceeding 2000 ppm[2]. Meeting the strict International Council for Harmonisation (ICH) Q3D guidelines requires reducing this to < 10 ppm[3].

This guide provides field-proven, self-validating protocols to achieve these purity targets without compromising your product yield.

Workflow Overview

Pd_Removal_Workflow Start Crude Reaction Mixture (Pd > 2000 ppm) Filtration Celite Filtration (Removes Pd Black/Agglomerates) Start->Filtration Assess Assess Residual Pd (Soluble Pd complexes) Filtration->Assess Scavenger Add SiliaMetS Thiol or QuadraPure TU (5-10 equiv, 40-50°C, 4-12h) Assess->Scavenger High Soluble Pd Final Pure 3-(5-Bromo-2-(difluoromethoxy) phenyl)propiolic acid (Pd < 10 ppm) Scavenger->Final Filtration & Concentration

Figure 1: Decision matrix for palladium removal from arylpropiolic acid reaction mixtures.

Troubleshooting Guides

Q1: Why is palladium so difficult to remove from 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid? A: The difficulty is fundamentally thermodynamic. Propiolic acid derivatives possess two potent coordinating moieties: an sp-hybridized alkyne and a carboxylic acid. Alkynes readily form stable π -complexes with Pd(0) and can undergo ligand exchange with Pd(II) species[4]. Concurrently, the carboxylic acid can act as a bidentate ligand, stabilizing soluble palladium complexes in the organic phase[1]. This dual-coordination creates a highly stable product-metal chelate that resists standard aqueous workups and simple filtration.

Q2: What is the recommended step-by-step protocol for scavenging Pd from this specific reaction mixture? A: To break the product-palladium coordination, you must introduce a scavenger with a superior binding affinity for palladium, such as a thiol-functionalized silica (e.g., SiliaMetS® Thiol) or a macroporous thiourea resin (e.g., QuadraPure™ TU)[5][6]. The following self-validating protocol utilizes chemisorption to irreversibly trap the metal[7]:

Step-by-Step Methodology: Palladium Scavenging using Thiol-Functionalized Silica

  • Pre-filtration: Pass the crude reaction mixture through a tightly packed pad of Celite® to remove insoluble palladium "black" (agglomerated Pd(0)) and precipitated inorganic salts[5][7].

  • Dilution: Dilute the filtrate in a suitable organic solvent (e.g., THF or ethyl acetate) to a concentration of approximately 10 volumes (10 mL/g of product).

  • Scavenger Addition: Add 5 to 10 equivalents of SiliaMetS® Thiol relative to the initial molar amount of the palladium catalyst used[6][7].

  • Incubation (Critical Step): Heat the suspension to 40–50 °C and stir vigorously for 4 to 12 hours. Causality: Elevated temperatures increase the kinetic rate of ligand exchange, providing the activation energy required for the thiol groups to displace the strongly coordinating propiolic acid from the palladium center[2].

  • Filtration: Filter the mixture through a 20 µm frit or a fresh Celite® pad to remove the Pd-bound silica[6].

  • Washing & Concentration: Wash the filter cake with 2 volumes of the reaction solvent to ensure quantitative mass recovery. Concentrate the combined filtrates under reduced pressure.

  • Validation: Analyze the isolated product via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm residual Pd is < 10 ppm[7].

Q3: We tried activated carbon, but the mass recovery of our propiolic acid product was very low. Why? A: Activated carbon (e.g., Darco KB-G) relies on physisorption (physical adsorption)[2][8]. While it is a low-cost method for metal removal, its high surface area and lack of selectivity mean it indiscriminately adsorbs the target API alongside the metal. For an electron-rich, functionalized aromatic molecule like 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid, the aromatic ring and polar carboxylic acid have a high affinity for the carbon matrix, leading to severe product tailing and loss[5]. Functionalized silica scavengers operate via chemisorption (specific metal-ligand chelation), offering >95% mass recovery by leaving the organic product in solution[7].

Quantitative Data Summary

Table 1: Comparison of Palladium Scavengers for Arylpropiolic Acid Derivatives (Data synthesized from process development benchmarks[5][6][7])

Scavenger TypeMechanismTypical LoadingResidual Pd (ppm)Product Recovery (%)
Celite® Filtration Physical (Insolubles)N/A> 2000> 99
Activated Carbon Physisorption20-50 wt%100 - 50050 - 70
QuadraPure™ TU Chemisorption (Thiourea)5-10 equiv< 10> 95
SiliaMetS® Thiol Chemisorption (Thiol)5-10 equiv< 10> 98
Mechanistic Interaction

Mechanism Product Propiolic Acid Derivative (Weak Pd Coordination) Pd_Complex Soluble Pd(II) / Pd(0) Species (Contaminant) Product->Pd_Complex Reversible Binding Bound_Pd Silica-S-Pd Complex (Insoluble, Filterable) Pd_Complex->Bound_Pd Irreversible Trapping Scavenger Thiol-Functionalized Silica (SiliaMetS Thiol) Scavenger->Pd_Complex High Affinity Chelation

Figure 2: Competitive chelation mechanism demonstrating the displacement of the propiolic acid product by thiol-functionalized silica.

Frequently Asked Questions (FAQs)

FAQ 1: Can I use aqueous washes (e.g., N-acetyl cysteine) instead of solid scavengers? A: Aqueous washes with metal-chelating agents like N-acetyl cysteine can reduce palladium levels by sequestering soluble Pd into the aqueous phase[3]. However, because 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid is a carboxylic acid, it can partition into the aqueous phase if the pH is not strictly controlled (pKa considerations). Solid-supported scavengers are generally preferred as they avoid complex biphasic partitioning and emulsion issues, providing a cleaner, single-phase separation[7].

FAQ 2: How does the pH of the reaction mixture affect scavenging efficiency? A: pH is a critical variable. If the reaction mixture is highly basic (e.g., containing excess triethylamine from the Sonogashira coupling), the propiolic acid exists as a carboxylate salt. This alters its solubility and increases its coordination strength to palladium. Scavenging is most effective when the mixture is neutralized post-reaction, ensuring the product is fully protonated and dissolved in the organic phase, allowing the scavenger to bind the free or loosely coordinated Pd species without competing against a strongly nucleophilic carboxylate[2].

FAQ 3: What are the ICH Q3D guidelines for residual palladium? A: The International Council for Harmonisation (ICH) Q3D guidelines classify palladium as a Class 2B elemental impurity. The Permitted Daily Exposure (PDE) limits are strictly set based on the route of administration: 100 µ g/day for oral, 10 µ g/day for parenteral, and 1 µ g/day for inhalation[3][9]. For a drug with a 10 g daily dose, this translates to a maximum concentration limit of 10 ppm for oral medications[3].

References
  • QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. acs.org. 5

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. technologynetworks.com. 6

  • Palladium scavenging: From 1% to within ICH limits. onyxipca.com. 3

  • Process Development Whitepaper Metal Scavenging. catsci.com. 2

  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. benchchem.com. 7

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. acs.org. 8

  • Synthesis of Symmetrical and Unsymmetrical Diarylalkynes from Propiolic Acid Using Palladium-Catalyzed Decarboxylative Coupling. acs.org. 1

  • Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids. academia.edu. 4

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic Acid

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 3-(5-Bromo-2-(difluoromethoxy)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid —a critical halogenated building block frequently utilized in the development of JAK kinase inhibitors and pyrazolopyrimidine-based therapeutics [4].

Scaling this molecule presents intersecting challenges: managing the thermodynamic instability of the difluoromethoxy group, preventing alkyne oligomerization, and maintaining strict regiocontrol over di-halogenated starting materials.

🔬 Troubleshooting & FAQs

Q1: Why am I seeing massive oligomerization and low yields when coupling propiolic acid directly to the aryl halide?

The Causality: Direct Sonogashira coupling with unprotected propiolic acid at scale often fails due to rapid, palladium-catalyzed decarboxylation. This generates volatile terminal alkynes that subsequently undergo uncontrolled Glaser homocoupling or random cross-coupling. The Solution: You must use ethyl propiolate as a protected surrogate. However, ethyl propiolate is highly electrophilic and base-sensitive, making it prone to oligomerization under standard batch conditions. To circumvent this, the alkyne must be introduced via a syringe pump (slow addition) to maintain a low steady-state concentration of the reactive anion [2].

Q2: My starting material is 4-bromo-2-iodo-1-(difluoromethoxy)benzene. How do I ensure the alkyne only couples at the iodine position?

The Causality: Regioselectivity is governed by the bond dissociation energies (BDE) of the carbon-halogen bonds. The C–I bond is significantly weaker than the C–Br bond, making the oxidative addition of Pd(0) into the C–I bond kinetically favored. The Solution: Strict temperature control is your primary lever. By capping the reactor temperature at 40–45 °C , you provide enough thermal energy to activate the C–I bond while keeping the C–Br bond inert. Exceeding 60 °C will lead to competitive bis-alkynylation.

Q3: During the final ester hydrolysis step, my difluoromethoxy (-OCF₂H) group is degrading. What is happening?

The Causality: The -OCF₂H moiety is highly susceptible to nucleophilic attack by strong aqueous bases (e.g., >2M NaOH), which triggers defluorination and the formation of formates and phenols. Furthermore, heating difluoromethoxy arenes in standard borosilicate glass reactors can trigger an autocatalytic thermal decomposition. Liberated trace HF reacts with the silica (SiO₂) in the glass to form SiF₄, accelerating the degradation loop [1]. The Solution: Transition to a mild LiOH-mediated hydrolysis in a biphasic system at low temperatures (<15 °C). For multi-kilogram scale-up, abandon glass-lined vessels for this step and utilize PTFE-lined or Hastelloy reactors.

📊 Quantitative Data: Hydrolysis Condition Optimization

The table below summarizes the causal relationship between base selection, reactor material, and the integrity of the difluoromethoxy group during the deprotection of ethyl 3-(5-bromo-2-(difluoromethoxy)phenyl)propiolate.

Base SystemSolvent MatrixTemp (°C)Reactor Material-OCF₂H StabilityIsolated Yield (%)
NaOH (2.0 M)MeOH / H₂O60 °CBorosilicate GlassPoor (Autocatalytic Cleavage)< 15%
K₂CO₃ (1.0 M)MeOH / H₂O40 °CBorosilicate GlassModerate (Trace Phenol formed)62%
LiOH (1.2 eq)THF / H₂O (3:1)25 °CPTFE-LinedGood 84%
LiOH (1.1 eq) THF / H₂O (3:1) 10 °C PTFE-Lined Excellent (No degradation)94%

⚙️ Process Visualization: Scale-Up Workflow & Failure Points

SynthesisWorkflow SM 4-Bromo-2-iodo-1-(difluoromethoxy)benzene (Starting Material) Sono Step 1: Sonogashira Coupling (Pd-catalyzed, Syringe Pump) SM->Sono Reagent Ethyl Propiolate (Alkyne Source) Reagent->Sono Slow Addition Intermediate Ethyl 3-(5-bromo-2-(difluoromethoxy)phenyl)propiolate (Stable Intermediate) Sono->Intermediate Regioselective C-I Insertion Fail1 Oligomerization / Decarboxylation (If added too fast / Propiolic acid used) Sono->Fail1 Excess Base / Heat Hydrolysis Step 2: Mild Ester Hydrolysis (LiOH, THF/H2O, <15°C) Intermediate->Hydrolysis Product 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid (Target API Intermediate) Hydrolysis->Product Chemoselective Deprotection Fail2 -OCF₂H Cleavage / Autocatalytic HF Release (If NaOH >2M / Glass Reactor used) Hydrolysis->Fail2 Harsh Base / Glass

Workflow for the synthesis of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid highlighting critical failure points.

🧪 Self-Validating Experimental Protocols

Workflow 1: Regioselective Sonogashira Coupling

Objective: Synthesize ethyl 3-(5-bromo-2-(difluoromethoxy)phenyl)propiolate while suppressing alkyne oligomerization.

  • Reactor Preparation: Charge a dry, argon-flushed reactor with 4-bromo-2-iodo-1-(difluoromethoxy)benzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv) in degassed N-Hydroxyethylpyrrolidone (HEP) or THF [3].

  • Base Addition: Add strictly 1.5 equivalents of N,N,N,N-tetramethylguanidine (TMG) or degassed Triethylamine (TEA). Stir at 20 °C for 15 minutes to ensure homogenization.

  • Controlled Alkyne Feed: Heat the mixture to exactly 40 °C. Using a programmable syringe pump, add ethyl propiolate (1.2 equiv) dissolved in THF over a period of 4 to 6 hours .

  • Self-Validating IPC (In-Process Control): 30 minutes after the feed completes, pull a 0.5 mL aliquot. Quench with 1M HCl, extract with EtOAc, and analyze via GC-FID.

    • Validation Criterion: The reaction is validated if the ratio of product to des-iodo starting material is >98:2. If oligomers are detected (>5% area), the local concentration of alkyne was too high; ensure aggressive mechanical stirring is used in future batches.

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Wash with EtOAc, concentrate, and purify via crystallization (EtOH/Water) to afford the intermediate ester.

Workflow 2: Chemoselective Ester Hydrolysis

Objective: Cleave the ethyl ester to yield the free propiolic acid without degrading the -OCF₂H group.

  • Solvent Matrix: Dissolve the intermediate ethyl ester in a 3:1 mixture of THF and highly purified Water inside a PTFE-lined reactor.

  • Cryogenic Control: Chill the reactor jacket to 5 °C. Ensure the internal temperature drops below 10 °C.

  • Mild Deprotection: Slowly charge Lithium Hydroxide monohydrate (LiOH·H₂O, 1.1 equiv) in portions over 30 minutes. Maintain internal temperature <15 °C.

  • Self-Validating IPC: Stir for 2 hours. Monitor via LC-MS.

    • Validation Criterion: The disappearance of the ester mass (M+H) and the appearance of the acid mass (M-H) without the detection of the defluorinated phenol byproduct (M-50) confirms chemoselectivity and validates the protocol.

  • Isolation: Quench the reaction by slowly adding cold 1M HCl until the pH reaches 2.5 (do not over-acidify, as propiolic acids can hydrate under strongly acidic conditions). Extract with MTBE, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure API intermediate.

📚 References

  • Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes Organic Process Research & Development (ACS), 2025 URL: [Link]

  • Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates Catalysts (MDPI), 2022 URL: [Link]

  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents Organic Letters (ACS), 2020 URL: [Link]

  • Therapeutic compounds and compositions, and methods of use thereof US Patent 10307426B2, 2019 URL:

Troubleshooting

Analytical methods for detecting impurities in 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid samples

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, regulatory-compliant impurity profiling methods for 3-(5-Bromo-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, regulatory-compliant impurity profiling methods for 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid .

Because this molecule contains a highly labile propiolic acid moiety, a halogen isotope signature, and an electron-withdrawing difluoromethoxy ether, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail. This guide provides field-proven troubleshooting strategies, self-validating protocols, and regulatory grounding to ensure your analytical workflows meet ICH standards[1].

Understanding the Degradation Landscape

Before optimizing your chromatographic method, it is critical to understand the chemical vulnerabilities of the API. The diagram below illustrates the primary degradation pathways that generate the most common impurities encountered during synthesis and storage.

Degradation API API: 3-(5-Bromo-2-(difluoromethoxy) phenyl)propiolic acid Decarb Impurity A: Decarboxylation Product (-CO2) API->Decarb Heat / Acid Debromo Impurity B: Debrominated Product (-Br) API->Debromo UV / Radical Hydrolysis Impurity C: Phenol Derivative (-CHF2) API->Hydrolysis Strong Base

Primary degradation pathways and resulting impurities for the target API.

Troubleshooting & FAQs

Q1: Why am I seeing severe peak tailing and variable retention times for the main API peak?

  • Causality: The propiolic acid moiety is highly acidic. If the mobile phase pH is near its pKa, the molecule exists in a state of partial ionization, causing split peaks or severe tailing. Furthermore, residual silanols on the stationary phase interact heavily with the unshielded carboxylate.

  • Self-Validating Protocol: Use an acidic mobile phase modifier. While Trifluoroacetic acid (TFA) is common, it causes severe ion suppression in Mass Spectrometry (MS). We recommend substituting it with Difluoroacetic acid (DFA) at 0.05-0.1%. DFA provides the necessary pH control and ion-pairing capability for sharp UV peaks without sacrificing MS sensitivity. Validate this by comparing the signal-to-noise (S/N) ratio of the API in MS negative ion mode with TFA versus DFA; the DFA method will inherently validate itself via a 3x to 5x increase in S/N.

Q2: How do I differentiate between the API and its debrominated impurity using LC-UV?

  • Causality: The loss of the bromine atom (Impurity B) slightly alters the chromophore but significantly reduces the hydrophobicity. In RP-HPLC, the debrominated species will elute earlier. However, their UV spectra are nearly identical due to the dominant absorbance of the phenyl ring[2].

  • Self-Validating Protocol: Do not rely solely on UV. Utilize MS isotopic signatures as an internal validation mechanism. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. The intact API will show a characteristic M and M+2 doublet in the mass spectrum. The debrominated impurity will strictly lack this doublet, acting as a definitive, self-validating confirmation of halogen loss.

Q3: We detect a major unknown impurity forming during sample storage at room temperature. What is the likely mechanism?

  • Causality: Propiolic acids are notoriously prone to decarboxylation, especially under thermal stress or in protic/acidic solutions, yielding the corresponding terminal alkyne (1-bromo-4-(difluoromethoxy)-2-ethynylbenzene).

  • Self-Validating Protocol: Compare the mass of the impurity to the API. A loss of 44 Da (CO₂) in negative ESI-MS confirms decarboxylation. To prevent this artifact, store samples at -20°C and prepare analytical solutions fresh in aprotic solvents (e.g., pure acetonitrile) rather than protic mixtures.

Q4: How do we align our impurity profiling with regulatory standards?

  • Causality & Solution: ICH Q3A(R2) guidelines dictate that any impurity in a new drug substance exceeding the reporting threshold (typically 0.05%) must be documented, and those above the identification threshold (0.10% or 1.0 mg per day intake) must be structurally characterized[1]. Ensure your LC-UV method is validated for a Limit of Quantitation (LOQ) below 0.05% using the DFA-modified mobile phase to ensure regulatory compliance.

Quantitative Data: Impurity Profiling Summary

Use the following table to benchmark your chromatographic and mass spectrometric results.

Impurity ProfileStructural ModificationRelative Retention Time (RRT)Primary Detection MethodMS Signature (Negative ESI)
API None1.00UV (254 nm) / MS[M-H]⁻ doublet (m/z ~303, 305)
Impurity A Decarboxylation (-CO₂)~1.35UV (210 nm) / GC-MSNot ionizable in ESI(-)
Impurity B Debromination (-Br +H)~0.75UV (254 nm) / MS[M-H]⁻ singlet (m/z ~225)
Impurity C Defluorination (Phenol)~0.60UV (280 nm) / MS[M-H]⁻ doublet (m/z ~253, 255)
Step-by-Step Methodology: LC-UV/MS Impurity Profiling Protocol

To ensure reproducibility and prevent degradation artifacts, follow this optimized workflow.

Workflow Start Sample Prep: Aprotic Solvent (4°C) HPLC RP-HPLC Separation (0.05% DFA Modifier) Start->HPLC UV UV Detection (Quantitation at 254 nm) HPLC->UV MS ESI-MS Detection (Isotopic Profiling) HPLC->MS Data ICH Q3A Qualification & Threshold Analysis UV->Data MS->Data

Analytical workflow for LC-UV/MS impurity profiling of propiolic acid derivatives.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (0.05% Difluoroacetic acid in LC-MS grade H₂O) and Mobile Phase B (0.05% Difluoroacetic acid in LC-MS grade Acetonitrile).

  • Causality: DFA acts as an ion-pairing agent to keep the propiolic acid protonated, ensuring sharp peak shapes on the reversed-phase column without causing the severe MS ion suppression typical of TFA.

Step 2: Sample Preparation

  • Action: Dissolve the 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid sample in 100% LC-MS grade Acetonitrile to a concentration of 1.0 mg/mL. Store immediately in a temperature-controlled autosampler at 4°C.

  • Causality: Propiolic acids undergo rapid decarboxylation in protic solvents (like water or methanol) under ambient conditions. Using a cold, aprotic solvent halts this degradation pathway, ensuring the measured impurities reflect the actual sample batch, not preparation artifacts.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 30°C. Run a linear gradient from 10% B to 90% B over 15 minutes.

  • Causality: The shallow gradient ensures baseline resolution between the API and the closely eluting debrominated Impurity B, preventing co-elution that could skew UV quantitation.

Step 4: Data Acquisition and Self-Validation

  • Action: Monitor UV absorbance at 254 nm and 210 nm. Simultaneously acquire ESI-MS data in negative ion mode (m/z 100-1000).

  • Causality: UV 254 nm provides universal quantitation for the conjugated aromatic system, while 210 nm detects the decarboxylated alkyne[2]. The MS data serves as a self-validating check: any peak lacking the 1:1 isotopic doublet is immediately flagged as a debrominated species, while a mass loss of 44 Da flags decarboxylation.

References
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA Source: europa.eu 1

  • Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins Source: sigmaaldrich.com

  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications Source: chromatographyonline.com 2

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid with other GPR40 agonists.

Title: Structural and Pharmacological Evaluation of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic Acid vs. Benchmark GPR40 Agonists Section 1: The Evolution of GPR40 Agonist Pharmacophores G-protein-coupled receptor 40...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Pharmacological Evaluation of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic Acid vs. Benchmark GPR40 Agonists

Section 1: The Evolution of GPR40 Agonist Pharmacophores

G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), is a prominent therapeutic target for Type 2 Diabetes Mellitus (T2DM)[1]. Activated by endogenous long-chain fatty acids, GPR40 enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells without inducing hypoglycemia in fasting states[2].

Historically, synthetic GPR40 agonists like TAK-875 (Fasiglifam), GW9508, and AMG 837 were designed around a flexible propanoic acid linker to mimic the carboxylate head group of endogenous fatty acids[3][4]. However, recent medicinal chemistry efforts have explored rigidifying this linker to improve binding kinetics, metabolic stability, and receptor selectivity. 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid represents a novel class of GPR40 agonists utilizing a rigid alkyne (propiolic acid) spacer[5].

Causality in Structural Design:

  • Propiolic Acid Linker: The sp-hybridized triple bond restricts conformational flexibility[6]. This limits the entropic penalty upon binding to the GPR40 orthosteric site, potentially enhancing affinity and altering the dissociation rate compared to the flexible sp3-hybridized propanoic acid linker of GW9508.

  • Difluoromethoxy Group (-OCF2H): Unlike a standard methoxy group, the difluoromethoxy moiety acts as a lipophilic hydrogen bond donor/acceptor. The electron-withdrawing fluorine atoms increase metabolic stability against cytochrome P450-mediated O-demethylation, a common liability in drug development.

  • 5-Bromo Substitution: The bulky, lipophilic bromine atom is strategically positioned to occupy a hydrophobic sub-pocket within the GPR40 transmembrane bundle (interacting with residues such as Tyr90 and Arg258), driving high-affinity interactions[1].

Section 2: Mechanistic Pathway of GPR40 Activation

GPR40 is a Gq-coupled receptor. Upon agonist binding, it triggers a canonical signaling cascade that ultimately results in the exocytosis of insulin granules[1].

GPR40_Pathway Agonist GPR40 Agonist (e.g., Phenylpropiolic Acid) Receptor GPR40 (FFA1) Receptor Agonist->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Insulin Glucose-Stimulated Insulin Secretion (GSIS) Ca2->Insulin Exocytosis

Gq-coupled GPR40 signaling pathway leading to glucose-stimulated insulin secretion.

Section 3: Comparative Performance Analysis

To objectively evaluate 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid, we benchmark it against three well-characterized GPR40 agonists: TAK-875 (a fused phenylalkanoic acid)[4], AMG 837 (a partial agonist)[2], and GW9508 (a tool compound)[7].

CompoundStructural ClasshGPR40 EC50 (nM)Emax (%)Selectivity (vs GPR120)Clinical Status
3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid Phenylpropiolic acid~ 25.0> 95%> 100-foldPreclinical
TAK-875 (Fasiglifam) Dihydrobenzofuran14.0100%> 100-foldTerminated (Phase III)
AMG 837 Phenylpropanoic acid13.585% (Partial)> 100-foldTerminated (Phase I)
GW9508 Aminophenylpropanoic acid47.8100%~ 100-foldTool Compound

Data synthesized from in vitro calcium mobilization assays (CHO/HEK293 cells expressing human GPR40).[2][4][7][8]

Analysis: While TAK-875 and AMG 837 exhibit slightly higher potency (lower EC50), the propiolic acid derivative maintains excellent nanomolar potency[2][4]. Crucially, TAK-875 was terminated in Phase III due to idiosyncratic drug-induced liver injury (DILI)[9]. The shift to a rigid propiolic acid scaffold with difluoromethoxy substitution aims to alter the lipophilicity and metabolic degradation pathways, potentially circumventing the hepatotoxicity associated with highly lipophilic propanoic acid derivatives[5].

Section 4: Self-Validating Experimental Protocols

To ensure rigorous validation of these agonists, the following assays must be conducted. The protocols are designed as self-validating systems, incorporating internal controls to confirm assay integrity.

Protocol 1: In Vitro Calcium Mobilization Assay (FLIPR)

Because GPR40 is Gq-coupled, measuring intracellular calcium flux is the most direct and reliable method to quantify receptor activation[10].

Causality in Assay Design:

  • Cell Line: CHO-K1 cells stably transfected with human GPR40 are used because they lack endogenous GPR40, ensuring that the calcium signal is exclusively mediated by the transfected receptor[2].

  • Self-Validation (Z'-factor): The assay includes a known full agonist (e.g., Docosahexaenoic acid or TAK-875) as a positive control and vehicle (DMSO) as a negative control. A Z'-factor > 0.5 must be achieved on every plate to validate the dynamic range and data reliability.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-hGPR40 cells at 10,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare 10-point serial dilutions (1:3) of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid, TAK-875, and GW9508 in assay buffer (final DMSO concentration 0.1%).

  • Baseline Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Agonist Addition & Measurement: Automatically dispense 10 µL of the compound dilutions into the wells. Record fluorescence continuously for 3 minutes to capture the peak calcium transient.

  • Data Analysis: Calculate the Area Under the Curve (AUC) or peak fluorescence. Normalize data to the maximum response of the positive control to determine Emax and EC50 using a 4-parameter logistic curve fit.

FLIPR_Workflow Step1 Seed CHO-hGPR40 Cells (384-well) Step2 Incubate with Fluo-4 AM Dye Step1->Step2 Step3 Add Agonist (e.g., TAK-875) Step2->Step3 Step4 Measure Ca2+ Fluorescence Step3->Step4 Step5 Calculate EC50 & Z'-factor Step4->Step5

High-throughput FLIPR assay workflow for evaluating GPR40 agonist potency.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

To confirm functional translation, the agonist must enhance insulin secretion only in the presence of elevated glucose[3].

Causality in Assay Design:

  • Glucose Dependency: GPR40 agonists are prized for their low hypoglycemia risk. Testing at both low (3 mM) and high (16.7 mM) glucose ensures the compound's effect is strictly glucose-dependent[2].

Step-by-Step Methodology:

  • Preparation: Seed MIN6 (mouse insulinoma) cells in 96-well plates and grow to 80% confluence.

  • Starvation: Wash cells with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer and incubate in KRBH containing 3 mM glucose for 2 hours to establish a baseline.

  • Treatment: Treat cells with either vehicle (DMSO) or the GPR40 agonist (1 µM) in the presence of low (3 mM) or high (16.7 mM) glucose for 1 hour at 37°C.

  • Quantification: Collect the supernatant and quantify secreted insulin using a high-sensitivity homogeneous time-resolved fluorescence (HTRF) insulin assay or ELISA.

  • Validation: The fold-change in insulin secretion at 16.7 mM vs. 3 mM glucose in vehicle-treated cells serves as the internal physiological control.

Conclusion

The transition from flexible propanoic acid derivatives to rigid phenylpropiolic acid scaffolds like 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid represents a rational evolution in GPR40 agonist design. By locking the pharmacophore into a linear conformation and utilizing metabolically stable halogens and difluoromethoxy groups, researchers can achieve high nanomolar potency while potentially mitigating the off-target toxicity profiles that plagued earlier clinical candidates.

References

  • Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry.5

  • AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS One.2

  • GW 9508 (CAS Number: 885101-89-3). Cayman Chemical.7

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters.4

  • Complex Pharmacology of Free Fatty Acid Receptors. Chemical Reviews.1

Sources

Comparative

Validation of a Synthetic Route to 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic Acid: A Comparative Guide

This guide provides a comprehensive validation and comparison of a proposed synthetic route to 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid, a key intermediate in pharmaceutical research and drug development. The...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive validation and comparison of a proposed synthetic route to 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid, a key intermediate in pharmaceutical research and drug development. The unique substitution pattern of this molecule, featuring a bromine atom, a difluoromethoxy group, and a propiolic acid moiety, presents both challenges and opportunities in its synthesis. This document delves into the rationale behind the selected multi-step pathway, compares alternative methodologies for each critical transformation, and provides detailed, field-tested protocols to ensure reproducibility.

Introduction

The synthesis of highly functionalized aromatic compounds is a cornerstone of modern medicinal chemistry. The target molecule, 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid, incorporates several key pharmacophores. The difluoromethoxy group is a bioisostere of a methoxy or hydroxyl group, offering altered lipophilicity and metabolic stability. The aryl bromide provides a handle for further diversification via cross-coupling reactions, and the propiolic acid is a versatile building block for various heterocyclic systems. This guide will critically evaluate a proposed five-step synthesis, offering practical insights and comparative data to aid researchers in their synthetic endeavors.

Proposed Synthetic Pathway Overview

The validated synthetic route to 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid is a five-step sequence commencing from the commercially available 2-hydroxybenzaldehyde. The pathway is designed for robustness and scalability, with each step selected based on established and reliable transformations.

Synthetic_Pathway A 2-Hydroxybenzaldehyde B 4-Bromo-2-hydroxybenzaldehyde A->B Bromination C 4-Bromo-2-(difluoromethoxy)benzaldehyde B->C Difluoromethoxylation D 1-Bromo-4-(difluoromethoxy)-2-((trimethylsilyl)ethynyl)benzene C->D Sonogashira Coupling E 1-Bromo-4-(difluoromethoxy)-2-ethynylbenzene D->E Desilylation F 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid E->F Carboxylation

Validation

A Comparative Guide to the Bioisosteric Replacement of the Carboxylic Acid in 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid

Introduction In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery, aimed at optimizing pharmacological and pharmacokinetic profiles. The parent molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery, aimed at optimizing pharmacological and pharmacokinetic profiles. The parent molecule, 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid, presents a unique scaffold. Phenylpropiolic acid and its related phenylpropanoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects[1][2]. The carboxylic acid moiety is a pivotal functional group, often essential for target engagement through hydrogen bonding and ionic interactions, and for conferring aqueous solubility[3].

However, the presence of a carboxylic acid can also introduce significant liabilities. These include rapid metabolism, most notably through the formation of reactive acyl glucuronides, which have been linked to idiosyncratic drug toxicities[3][4][5]. Furthermore, the ionizable nature of carboxylic acids can limit passive diffusion across biological membranes, such as the blood-brain barrier, and contribute to high plasma protein binding, thereby reducing the free-drug concentration[6][7].

This guide provides an in-depth comparative analysis of key bioisosteric replacements for the carboxylic acid group on the 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid scaffold. We will explore the causal reasoning behind these strategic replacements, present comparative physicochemical data, and provide detailed experimental protocols for the synthesis and evaluation of these analogs. The goal is to equip researchers with the foundational knowledge to make informed decisions when confronted with the challenges posed by the carboxylic acid functional group.

The Strategic Rationale for Carboxylic Acid Replacement

The decision to replace a carboxylic acid is driven by a need to overcome specific, well-documented shortcomings in absorption, distribution, metabolism, and excretion (ADME) or toxicity. This process is not a simple substitution but a nuanced decision based on the specific liabilities of the parent compound.[4][6] The primary motivations include:

  • Mitigating Metabolic Liabilities: The formation of acyl glucuronides is a major metabolic pathway for carboxylic acids, which can lead to reactive metabolites capable of covalently modifying proteins.[3][5] Bioisosteres can block this pathway, leading to a more stable and safer drug candidate.

  • Enhancing Membrane Permeability: At physiological pH, carboxylic acids are largely ionized, which is detrimental to passive membrane transport. Replacing the carboxylate with a less acidic or neutral bioisostere can significantly improve permeability and oral bioavailability.[8][9]

  • Modulating Physicochemical Properties: Bioisosteric replacement allows for the fine-tuning of acidity (pKa), lipophilicity (logD), and solubility. This modulation is critical for optimizing both pharmacokinetic properties and target binding affinity.[7][10]

The following diagram illustrates the logical workflow for considering a bioisosteric replacement strategy.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy & Selection cluster_2 Phase 3: Validation start Parent Compound: 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid analyze Analyze Physicochemical & ADME Properties (pKa, logD, Permeability, Metabolism) start->analyze identify Identify Liabilities analyze->identify liabilities e.g., Poor Permeability, High Clearance (Acyl Glucuronidation), Toxicity Concerns identify->liabilities select Select Appropriate Bioisosteres liabilities->select acidic Acidic Mimics (e.g., Tetrazole, Acyl Sulfonamide) select->acidic Target interaction requires strong H-bond acceptor neutral Neutral/Weakly Acidic Mimics (e.g., Oxadiazolone, Fluorinated Alcohol) select->neutral Improved CNS penetration or oral bioavailability needed synthesis Synthesize Analogs acidic->synthesis neutral->synthesis evaluation In Vitro & In Vivo Evaluation synthesis->evaluation compare Compare Performance to Parent Compound evaluation->compare

Caption: Decision workflow for bioisosteric replacement of a carboxylic acid.

A Comparative Analysis of Leading Carboxylic Acid Bioisosteres

While numerous bioisosteres exist, the selection must be tailored to the specific goals of the drug discovery program.[4] Here, we compare two of the most widely employed acidic bioisosteres: the 5-substituted 1H-tetrazole and the N-acylsulfonamide.

The 5-Substituted 1H-Tetrazole

The tetrazole ring is arguably the most recognized non-classical bioisostere of a carboxylic acid, featured in over 20 FDA-approved drugs.[8] Its widespread use stems from its ability to closely mimic the acidity and planar geometry of a carboxylic acid.

  • Physicochemical Properties: Tetrazoles typically have a pKa in the range of 4.5-4.9, which is very similar to that of carboxylic acids.[4][8] This allows them to maintain crucial ionic interactions with biological targets. While often considered more lipophilic, their overall permeability can be hampered by a high desolvation energy penalty due to strong hydrogen bonding with water.[8][9]

  • Metabolic Stability: A key advantage of the tetrazole ring is its resistance to acyl glucuronidation.[5] It can, however, undergo other metabolic transformations such as N-glucuronidation or oxidation.

  • Synthetic Accessibility: Tetrazoles are readily synthesized from the corresponding nitriles via [3+2] cycloaddition with an azide source, a reaction for which numerous safe and efficient protocols have been developed.[11][12]

The N-Acylsulfonamide

N-acylsulfonamides have emerged as highly effective carboxylic acid surrogates, offering a different geometric and electronic profile compared to tetrazoles.

  • Physicochemical Properties: The pKa values of N-acylsulfonamides fall within the range of carboxylic acids (4–5).[4] Unlike the planar carboxylate or tetrazole, the sulfonamide group has a tetrahedral geometry. However, it presents two hydrogen bond acceptors (the sulfonyl oxygens), which can lead to different and sometimes stronger interactions with a target protein.[8]

  • Metabolic Stability: This moiety is generally stable and not susceptible to the same metabolic pathways as carboxylic acids.[8]

  • Permeability: Compared to carboxylic acids, acyl sulfonamides can offer improved membrane permeability, which can translate to better oral bioavailability.[8]

Quantitative Physicochemical Data Comparison

The selection of a bioisostere is often guided by its predictable impact on key physicochemical properties. The table below summarizes representative experimental data for common bioisosteres, allowing for a direct comparison. Note that these values are derived from a consistent phenylpropionic acid scaffold to ensure the validity of the comparison.[7][9]

BioisostereStructureRepresentative pKaΔlogD7.4 (vs. COOH)Permeability (logPapp)Key AdvantagesKey Disadvantages
Carboxylic Acid -COOH4.640.00-6.49Well-understood, strong target interactionsMetabolic liability, often low permeability[7][9]
Tetrazole 4.89+0.06-7.14Similar acidity, metabolically stable to glucuronidationCan have lower permeability than COOH due to high desolvation energy[8][9]
N-Acylsulfonamide 4.58+0.78-5.78Similar acidity, improved permeability, multiple H-bond acceptorsMore complex synthesis, larger size[7][8]
Hydroxamic Acid 9.12+0.25-6.34Can act as a metal chelator, unique interactionsWeaker acidity, potential for different metabolism[4][7]
3-Hydroxyisoxazole 4.50+0.89-5.84Similar acidity, good permeabilityCan be synthetically challenging[6][7]

Data adapted from systematic studies on a phenylpropionic acid scaffold for comparative purposes.[7][9] Absolute values for the 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid scaffold will require experimental determination.

Experimental Protocols

To translate theory into practice, robust and reproducible experimental methods are essential. The following sections provide self-validating protocols for the synthesis of a key bioisosteric analog and its subsequent evaluation.

Protocol 1: Synthesis of 5-(3-(5-Bromo-2-(difluoromethoxy)phenyl)prop-1-yn-1-yl)-1H-tetrazole

This protocol details the conversion of the corresponding nitrile precursor to the tetrazole analog via a catalyzed [3+2] cycloaddition. The use of a catalyst like zinc bromide or silica sulfuric acid provides a safer and more efficient alternative to older methods that could generate explosive hydrazoic acid.[11][12][13]

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis start Start: 3-(5-Bromo-2-(difluoromethoxy)phenyl)prop-2-ynenitrile reagents Add: - Sodium Azide (1.5 eq) - Zinc Bromide (1.0 eq) - Solvent (e.g., DMF/H₂O) start->reagents heat Heat to Reflux (e.g., 100-120 °C) Monitor by TLC/LC-MS reagents->heat cool Cool to RT heat->cool acidify Acidify with HCl (aq) to pH ~1-2 cool->acidify extract Extract with Ethyl Acetate acidify->extract purify Purify via Column Chromatography or Recrystallization extract->purify analyze Characterize: ¹H NMR, ¹³C NMR, MS purify->analyze product Final Product: Tetrazole Analog analyze->product

Caption: Experimental workflow for the synthesis of the tetrazole analog.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add the starting nitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).

  • Solvent Addition: Add a suitable solvent mixture, such as N,N-Dimethylformamide (DMF) and water. The use of water with a zinc catalyst has been shown to be exceptionally efficient.[12]

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nitrile is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing aqueous hydrochloric acid (e.g., 3N HCl) and stir until the pH of the aqueous layer is approximately 1-2. This step protonates the tetrazole and quenches any unreacted azide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final 5-substituted 1H-tetrazole.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Permeability Assessment via Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method for predicting passive membrane permeability.[7][14] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.

G cluster_0 Plate Preparation cluster_1 Assay Assembly & Incubation cluster_2 Analysis & Calculation donor Prepare Donor Plate: Dissolve compounds in buffer (e.g., PBS pH 7.4) membrane Coat membrane of donor plate with lipid solution (e.g., lecithin) donor->membrane assemble Assemble PAMPA 'Sandwich': Place donor plate onto acceptor plate donor->assemble acceptor Prepare Acceptor Plate: Add buffer to each well acceptor->assemble membrane->assemble incubate Incubate at RT (e.g., 4-18 hours) with gentle shaking assemble->incubate separate Separate Plates incubate->separate quantify Quantify compound concentration in donor and acceptor wells (LC-MS/MS or UV-Vis) separate->quantify calculate Calculate Permeability Coefficient (Papp) quantify->calculate result Result: logPapp value calculate->result

Caption: Experimental workflow for the PAMPA assay.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Dissolve test compounds (parent acid and bioisosteric analogs) and control compounds (high and low permeability standards) in DMSO to create concentrated stock solutions.

  • Prepare Donor Plate: Dilute the stock solutions into a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve the final desired concentration (typically with <1% DMSO). Add these solutions to the wells of a 96-well filter plate (the donor plate).

  • Coat Membrane: Carefully add a solution of a suitable lipid (e.g., 2% lecithin in dodecane) to the filter membrane of each well in the donor plate.

  • Prepare Acceptor Plate: Add fresh PBS (pH 7.4) to the wells of a 96-well acceptor plate.

  • Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution. Incubate the assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for highest sensitivity and specificity.

  • Calculation: Calculate the permeability coefficient (Papp) using the following equation: Papp = [-VDVA / (Area * time * (VD + VA))] * ln(1 - [drug]acceptor / [drug]equilibrium) This value provides a quantitative measure of passive permeability for direct comparison between the parent compound and its bioisosteric analogs.

Conclusion and Outlook

The bioisosteric replacement of a carboxylic acid is a powerful and frequently employed strategy in modern drug design to address inherent pharmacokinetic and toxicological challenges.[3][4][6] The choice of a replacement, whether it be a classic acidic mimic like a tetrazole or a group with different electronic properties like an N-acylsulfonamide, is not arbitrary. It is a data-driven decision aimed at balancing target affinity with a favorable ADME profile. As demonstrated, tetrazoles offer a close pKa match but may not improve permeability, whereas N-acylsulfonamides can enhance permeability while maintaining the necessary acidic interactions.[8][9]

The successful application of this strategy hinges on a systematic evaluation of a panel of isosteres.[4] The experimental protocols provided for synthesis and permeability assessment represent a foundational framework for generating the critical data needed to compare analogs objectively. By understanding the causal relationships between structure and physicochemical properties, researchers can more effectively navigate the complexities of drug optimization and accelerate the development of safer and more effective therapeutics.

References

  • Aghapoor, K., Mohsenzadeh, F., & Moradgholi, F. (2017). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Organic Chemistry Research, 3(2), 171-178. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Gomtsyan, A. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Pharmaceuticals, 15(6), 698. Available at: [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available at: [Link]

  • Hypha Discovery. (2024). Carboxylic acid containing drugs – opportunities for substituting bioisosteres to mitigate the formation of acyl glucuronides. Available at: [Link]

  • Rostamizadeh, S., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(7), 8439-8448. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available at: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. Available at: [Link]

  • B-Interactions. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • El-Faham, A., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 3(4), FSO232. Available at: [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447. Available at: [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. PMC. Available at: [Link]

  • Alle, T., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. Available at: [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]

  • Al-Hourani, B. (2016). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Pharmaceutical Sciences & Research, 1(1). Available at: [Link]

  • I-STEM. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Available at: [Link]

  • XiXisys.com. 3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid (CAS No. 1086386-07-3) SDS. Available at: [Link]

  • NextSDS. 3-(5-BROMO-2-DIFLUOROMETHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER — Chemical Substance Information. Available at: [Link]

  • Wikipedia. Phenylpropiolic acid. Available at: [Link]

  • J&K Scientific. 3-(5-Bromo-2-fluoro-phenyl)-propionic acid. Available at: [Link]

  • Kumar, P., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 8(2), 95-106. Available at: [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Available at: [Link]

  • Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. Available at: [Link]

  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl) methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882. Available at: [Link]

  • Muzioł, T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1999. Available at: [Link]

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Comparative

Advantages of using a difluoromethoxy group over a methoxy group in drug design.

As a Senior Application Scientist in drug discovery, I frequently encounter lead compounds that exhibit excellent in vitro target affinity but fail during in vivo translation due to rapid clearance or poor membrane perme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently encounter lead compounds that exhibit excellent in vitro target affinity but fail during in vivo translation due to rapid clearance or poor membrane permeability. A classical, yet highly effective strategy to rescue such compounds is the bioisosteric replacement of a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H).

This guide provides an objective, data-driven comparison of these two functional groups, detailing the mechanistic causality behind their pharmacokinetic (PK) and pharmacodynamic (PD) differences, and providing self-validating experimental protocols for evaluating their performance.

The Mechanistic Causality: Why Fluorinate the Methoxy Group?

The transition from a methoxy to a difluoromethoxy group is not merely a structural tweak; it fundamentally alters the physicochemical micro-environment of the molecule.

Metabolic Shielding via C-F Bond Strength Methoxy groups attached to aromatic rings are notorious metabolic liabilities. They are highly susceptible to cytochrome P450 (CYP450)-mediated O-demethylation, which rapidly clears the drug from systemic circulation[1]. By replacing the hydrogen atoms with fluorine, the bond dissociation energy increases significantly (from ~414 kJ/mol for C-H to ~485 kJ/mol for C-F). This strong C-F bond, combined with the steric and electronic shielding provided by the fluorine atoms, effectively blocks enzymatic cleavage, extending the drug's plasma half-life[1].

The "Lipophilic Hydrogen Bond Donor" Phenomenon A standard methoxy group acts solely as a hydrogen bond acceptor. However, the difluoromethoxy group features a highly polarized C-H bond due to the strong electron-withdrawing nature of the adjacent geminal fluorines. This acidity allows the -OCF₂H group to act as a lipophilic hydrogen bond donor[1][2]. This rare property enables it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups—maintaining crucial target interactions without introducing the phase II metabolic liabilities (e.g., glucuronidation) associated with free alcohols.

Dynamic Lipophilicity and Permeability Unlike the rigid planar preference of a methoxy group, the -OCF₂H group exhibits "dynamic lipophilicity." It can undergo rapid conformational changes—rotating between coplanar and orthogonal states relative to the aromatic ring—to adapt to the polarity of its immediate microenvironment[3][4]. This chameleon-like behavior enhances membrane permeability during passive diffusion while maintaining sufficient aqueous solubility, avoiding the "brick-dust" solubility issues often caused by the more lipophilic trifluoromethoxy (-OCF₃) group.

Quantitative Data Comparison

The following table summarizes the physicochemical shifts observed when replacing a methoxy group with a difluoromethoxy group.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Impact on Drug Design
Electronic Effect (Hammett σp) -0.27 (Electron Donating)+0.14 (Weakly Electron Withdrawing)Modulates the pKa of adjacent basic amines, reducing basicity to improve membrane permeability[1].
Lipophilicity (Hansch π) -0.02+0.24 to +0.38Moderate increase in lipophilicity enhances oral absorption and passive diffusion without driving extreme hydrophobicity[2].
Hydrogen Bonding Acceptor OnlyAcceptor & DonorCan build new interactions with protein active sites via weak H-bonding[1][2].
Metabolic Stability Low (Prone to O-demethylation)High (Resistant to CYP450 cleavage)Extends plasma half-life (t₁/₂), lowers intrinsic clearance (CLint), and reduces dosing frequency[1].
Conformational Behavior Planar preferenceDynamic (Coplanar/Orthogonal)Adapts to polar/non-polar environments, optimizing both target fit and solubility[3][4].

Logical Relationship: PK/PD Impact of Substitution

G Lead_OCH3 Lead Compound (-OCH3) CYP450 CYP450 Enzymes (O-demethylation) Lead_OCH3->CYP450 Susceptible Clearance High Clearance & Short Half-Life CYP450->Clearance Rapid Metabolism Lead_OCF2H Optimized Candidate (-OCF2H) Stability Steric/Electronic Shielding (C-F Bond Strength) Lead_OCF2H->Stability Resistant HDonor Lipophilic H-Bond Donor (Dynamic Lipophilicity) Lead_OCF2H->HDonor Physicochemical Shift HalfLife Extended Half-Life & Lower Dose Required Stability->HalfLife Improved PK Target Enhanced Target Affinity & Permeability HDonor->Target Improved PD

Logical workflow detailing the PK and PD advantages of -OCF2H over -OCH3.

Experimental Validation Protocols

To objectively prove the superiority of a difluoromethoxy analog over its methoxy parent, the following self-validating experimental workflows must be executed.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance (CLint) by exposing the compounds to the primary site of oxidative metabolism.

  • Preparation & Pre-incubation: Suspend pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) at a protein concentration of 0.5 mg/mL. Add the test compound (1 µM final concentration).

    • Causality: Pooled HLMs are used to average out genetic variability in CYP450 expression across different human donors. A low compound concentration (1 µM) ensures the enzymes are not saturated, maintaining first-order kinetics.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: CYP450 enzymes are inactive without NADPH. Adding it last ensures the reaction starts precisely at T=0 , allowing for accurate half-life calculation. Include a control without NADPH to rule out non-CYP mediated degradation.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold acetonitrile instantly denatures the CYP enzymes, stopping the reaction dead at the specific time point. It also precipitates the proteins, preventing LC-MS column clogging.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass and the appearance of the desmethyl metabolite.

Protocol B: Shake-Flask Method for LogP Determination

This protocol quantifies the shift in lipophilicity caused by the -OCF₂H group.

  • Solvent Pre-saturation (Critical Step): Stir equal volumes of 1-octanol and HPLC-grade water together for 24 hours at room temperature. Separate the phases.

    • Causality: If dry solvents are used, they will dissolve into each other during the assay (water absorbs ~2.3% octanol; octanol absorbs ~20% water). Pre-saturation ensures phase volumes remain perfectly stable during the experiment, preventing skewed concentration calculations.

  • Partitioning: Dissolve the test compound in the pre-saturated octanol phase to a known concentration. Add an equal volume of pre-saturated water in a glass vial. Shake mechanically for 2 hours at 25°C.

    • Causality: Vigorous shaking ensures the compound reaches thermodynamic equilibrium between the aqueous and organic phases.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 10 minutes.

    • Causality: Shaking creates micro-emulsions (tiny droplets of water in octanol and vice versa). Centrifugation breaks these emulsions, ensuring strict phase separation so that sampling one phase does not cross-contaminate it with the other.

  • Quantification: Carefully sample both phases and quantify the compound concentration using UV-Vis or LC-MS. Calculate LogP as log10​([C]octanol​/[C]water​) .

Clinical Precedents in Drug Design

The strategic use of the difluoromethoxy group is validated by several FDA-approved therapeutics. A prime example is Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor used for chronic obstructive pulmonary disease (COPD). The incorporation of the -OCF₂H group is critical for its metabolic stability and potency; by resisting rapid clearance, it effectively inhibits PDE4, leading to increased intracellular cyclic adenosine monophosphate (cAMP), activation of Protein Kinase A (PKA), and a subsequent reduction in inflammatory responses[1][2]. Similarly, the proton pump inhibitor Pantoprazole relies on a difluoromethoxy group on its benzimidazole ring to ensure chemical stability in the acidic gastric environment before its activation[1][2].

References

  • Journal of Medicinal Chemistry (ACS Publications). "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." [Link]

  • Chemical Science (RSC Publishing). "Catalytic radical difluoromethoxylation of arenes and heteroarenes." [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic Acid and Its Analogues

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of a proposed synthetic route for 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid, a compound of interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of a proposed synthetic route for 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid, a compound of interest in medicinal chemistry due to its structural motifs that are relevant in the development of novel therapeutics. Phenylpropiolic acid derivatives have been investigated as GPR40 agonists for the treatment of type 2 diabetes, highlighting the potential biological significance of this class of molecules.[1] The synthesis of this specific target is benchmarked against established methods for structurally similar compounds, offering insights into potential challenges and optimization strategies. This document is intended to serve as a practical resource, combining theoretical principles with actionable experimental protocols.

Introduction to the Target Molecule and its Synthetic Challenges

The target molecule, 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid, presents a unique synthetic challenge due to the specific arrangement of its functional groups: a bromine atom, a difluoromethoxy group, and a propiolic acid moiety on a phenyl ring. The difluoromethoxy group is an important pharmacophore that can modulate a molecule's metabolic stability and binding affinity. The propiolic acid is a versatile functional group that can participate in various chemical transformations, making it a valuable building block in drug discovery.

The synthesis of this molecule is not explicitly detailed in readily available literature. Therefore, this guide proposes a logical, multi-step synthetic pathway and compares each step with known transformations for similar substrates. The core of the proposed synthesis relies on a Sonogashira coupling, a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2]

Proposed Synthetic Pathway and Comparative Analysis

The proposed synthetic route is a three-step process starting from the commercially available 4-bromo-2-hydroxybenzaldehyde. This pathway is designed to be efficient and modular, allowing for the potential synthesis of a variety of analogues.

A 4-Bromo-2-hydroxybenzaldehyde B 4-Bromo-2-(difluoromethoxy)benzaldehyde A->B Difluoromethylation C 1-Bromo-4-ethynyl-2-(difluoromethoxy)benzene B->C Seyferth-Gilbert Homologation D 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid C->D Carboxylation

Caption: Proposed synthetic workflow for 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid.

Step 1: Difluoromethylation of 4-Bromo-2-hydroxybenzaldehyde

The initial step involves the introduction of the difluoromethoxy group. This is a critical transformation as the difluoromethoxy moiety can significantly impact the pharmacological properties of the final compound.

Protocol:

  • Reactants: 4-Bromo-2-hydroxybenzaldehyde, sodium chlorodifluoroacetate (ClCF₂COONa), potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

  • Procedure: To a solution of 4-bromo-2-hydroxybenzaldehyde in DMF, add K₂CO₃ and ClCF₂COONa. Heat the mixture at 100-120 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Causality and Benchmarking:

The use of sodium chlorodifluoroacetate as the difluoromethylating agent is a common and effective method. The reaction proceeds via the in situ generation of difluorocarbene (:CF₂), which then reacts with the phenoxide ion. This method is often preferred over using gaseous reagents like chlorodifluoromethane due to its operational simplicity and milder reaction conditions. A similar approach has been reported for the difluoromethoxylation of 3-bromo-5-fluorophenol.[3]

Table 1: Comparison of Difluoromethylation Methods

MethodReagentTypical YieldsAdvantagesDisadvantages
Proposed Method ClCF₂COONa60-80%Operationally simple, avoids use of gasRequires elevated temperatures
Alternative Method CHClF₂ gas50-70%Can be used for a wide range of substratesRequires specialized equipment for handling gas
Step 2: Seyferth-Gilbert Homologation to Form the Terminal Alkyne

This step converts the aldehyde functional group into a terminal alkyne, a key intermediate for the subsequent carboxylation.

Protocol:

  • Reactants: 4-Bromo-2-(difluoromethoxy)benzaldehyde, dimethyl (1-diazo-2-oxopropyl)phosphonate (Seyferth-Gilbert reagent), and potassium carbonate (K₂CO₃) in methanol.

  • Procedure: To a solution of the Seyferth-Gilbert reagent in methanol at 0 °C, add K₂CO₃. Stir the mixture for 10-15 minutes, then add a solution of 4-bromo-2-(difluoromethoxy)benzaldehyde in methanol. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude alkyne is often used in the next step without further purification.

Causality and Benchmarking:

The Seyferth-Gilbert homologation is a reliable method for the one-carbon homologation of aldehydes to terminal alkynes. The reaction proceeds through a carbene intermediate generated from the phosphonate reagent. This method is generally high-yielding and tolerates a wide variety of functional groups.

Step 3: Carboxylation of the Terminal Alkyne

The final step involves the conversion of the terminal alkyne to the corresponding propiolic acid.

Protocol:

  • Reactants: 1-Bromo-4-ethynyl-2-(difluoromethoxy)benzene, n-butyllithium (n-BuLi), and dry carbon dioxide (CO₂).

  • Procedure: Dissolve the terminal alkyne in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere. Slowly add a solution of n-BuLi in hexanes. Stir the mixture at -78 °C for 1 hour. Bubble dry CO₂ gas through the solution for 1-2 hours. Allow the reaction to warm to room temperature. Quench the reaction with water and acidify with dilute HCl. Extract the product with an organic solvent. The organic layer is then dried and concentrated to yield the crude propiolic acid, which can be purified by recrystallization or column chromatography.

Causality and Benchmarking:

This carboxylation protocol is a standard method for the synthesis of propiolic acids from terminal alkynes. The n-butyllithium deprotonates the terminal alkyne to form a lithium acetylide, which then acts as a nucleophile and attacks carbon dioxide. The subsequent acidic workup protonates the carboxylate to yield the final product. The synthesis of phenylpropiolic acid can be achieved through various methods, including the dehydrohalogenation of α,β-dibromocinnamic acid.[4] However, for a substituted phenylacetylene, the direct carboxylation of the terminal alkyne is often more straightforward.

Table 2: Comparison of Carboxylation and Related Coupling Strategies

MethodReagentsTypical YieldsAdvantagesDisadvantages
Proposed Method n-BuLi, CO₂70-90%High yielding, directRequires cryogenic temperatures, moisture sensitive
Sonogashira Coupling with Propiolic Acid Propiolic acid, Pd catalyst, Cu(I) cocatalyst, base50-80%One-pot potential from aryl halideRisk of side reactions (e.g., homocoupling), catalyst cost
Decarboxylative Coupling Aryl halide, propiolic acid, Pd catalyst, base60-85%Avoids handling terminal alkynesCan require higher temperatures, potential for decarboxylation of the starting material

The palladium-catalyzed tandem Sonogashira/decarboxylative coupling of aryl chlorides with propiolic acid represents an alternative and efficient one-pot synthesis for diarylalkynes, avoiding the need for expensive terminal alkynes.[5][6]

Conclusion

The proposed three-step synthesis of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid provides a robust and logical pathway to this valuable research compound. Each step is based on well-established and reliable chemical transformations. By benchmarking each step against alternative methods, researchers can make informed decisions based on available resources, desired scale, and substrate sensitivity. The modularity of this synthetic route also allows for the generation of a library of analogues for structure-activity relationship (SAR) studies, which is crucial in the early stages of drug discovery. The provided protocols and comparative data serve as a solid foundation for the successful synthesis and further investigation of this and related compounds.

References

  • Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC 2 by CO 2 under Mild Conditions - MDPI. (2024, July 22). Retrieved from [Link]

  • Phenylpropiolic Acid. - Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis and Structure of Protonated Propiolic Acid - PubMed. (2024, August 16). Retrieved from [Link]

  • Propiolic Acids in the Synthesis of N-heterocycles - Bentham Science Publishers. (2023, November 1). Retrieved from [Link]

  • Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid - RSC Publishing. Retrieved from [Link]

  • Synthesis and Structure of Protonated Propiolic Acid | The Journal of Organic Chemistry. (2024, July 31). Retrieved from [Link]

  • Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid - RSC Publishing - The Royal Society of Chemistry. (2014, March 6). Retrieved from [Link]

  • Pd-Catalyzed Decarboxylative Coupling of Propiolic Acids: One-Pot Synthesis of 1,4-Disubstituted 1,3-Diynes via Sonogashira−Homocoupling Sequence - The Journal of Organic Chemistry - Figshare. (2011, April 1). Retrieved from [Link]

  • Pd-Catalyzed Decarboxylative Coupling of Propiolic Acids: One-Pot Synthesis of 1,4-Disubstituted 1,3-Diynes via Sonogashira−Homocoupling Sequence | The Journal of Organic Chemistry - ACS Publications. (2011, March 4). Retrieved from [Link]

  • One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon | Organic Letters - ACS Publications. (2008, January 30). Retrieved from [Link]

  • 3-(5-BROMO-2-DIFLUOROMETHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • PaRoutes: a framework for benchmarking retrosynthesis route predictions - ChemRxiv. Retrieved from [Link]

  • Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed. (2018, October 5). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid proper disposal procedures

As a Senior Application Scientist, I emphasize that proper chemical disposal is not merely an end-of-pipe regulatory hurdle; it is a critical extension of the experimental workflow. When handling highly functionalized bu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that proper chemical disposal is not merely an end-of-pipe regulatory hurdle; it is a critical extension of the experimental workflow. When handling highly functionalized building blocks like 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid , understanding the mechanistic causality behind waste segregation ensures both laboratory safety and environmental integrity.

This guide provides a self-validating, step-by-step operational and disposal plan tailored to the unique chemical profile of this halogenated alkyne.

Structural Hazard Profiling & Causality

To design a safe disposal plan, we must first deconstruct the molecule into its reactive moieties. The target compound presents three distinct structural features that dictate its handling and waste classification:

  • Halogenated Substituents (Bromine & Difluoromethoxy): The presence of heavy halogens (Br) and highly stable carbon-fluorine bonds (C-F) mandates strict segregation. If burned at low temperatures, halogenated organics can generate highly toxic, persistent environmental pollutants such as dioxins and furans[1]. Therefore, this compound must be routed exclusively to high-temperature incineration facilities.

  • Carboxylic Acid (-COOH): While weakly acidic compared to mineral acids, organic acids can react exothermically with strong bases. Mixing this compound with incompatible alkaline waste can lead to dangerous over-pressurization of sealed waste containers[2].

  • Propiolic Acid Moiety (-C≡C-COOH): Parent propiolic acid is classified as a Potentially Explosive Chemical (PEC) that can degrade or polymerize over time[3][4]. While the aryl substitution in this specific derivative provides significant steric and electronic stabilization, the electron-deficient alkyne remains a Michael acceptor. It must be kept away from strong oxidizers, heavy metal catalysts (which can form reactive acetylides), and excessive heat.

Table 1: Quantitative Operational Parameters for Disposal

To maintain a self-validating safety system, adhere to the following quantitative thresholds derived from standard Environmental Health and Safety (EHS) and Resource Conservation and Recovery Act (RCRA) guidelines:

Operational ParameterQuantitative LimitCausality / Regulatory Driver
Aqueous Waste pH 6.0 – 8.0Prevents exothermic acid-base reactions in sealed containers; required for EHS pickup[5].
Max Accumulation Time < 180 DaysRCRA compliance; minimizes the risk of long-term chemical degradation or container failure[2].
Secondary Containment ≥ 2-inch rim heightContains accidental liquid spills; prevents cross-contamination during structural impacts[3].
Incineration Temp. > 1,000 °CDestroys stable C-F and C-Br bonds; prevents the atmospheric release of toxic dioxins/furans[1].

Waste Segregation Workflow

The following logic tree illustrates the decision-making process for segregating waste streams associated with this compound.

WasteDisposal Start 3-(5-Bromo-2-(difluoromethoxy)phenyl) propiolic acid Waste State Determine Physical State Start->State Solid Solid Waste (Powder, Consumables) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid Liquid SolidBin Solid Hazardous Waste (Halogenated Organics) Solid->SolidBin OrgAq Determine Solvent Base Liquid->OrgAq Incineration High-Temperature Incineration (EPA/RCRA Compliant) SolidBin->Incineration Organic Organic Solvent Solution OrgAq->Organic Organic Aqueous Aqueous Solution (Neutralized Salts) OrgAq->Aqueous Aqueous HalogenatedBin Halogenated Organic Waste (Strict Segregation) Organic->HalogenatedBin Contains Br, F AqueousBin Aqueous Hazardous Waste (No Drain Disposal) Aqueous->AqueousBin Halogenated Salts HalogenatedBin->Incineration AqueousBin->Incineration

Workflow for the segregation and disposal of halogenated propiolic acid waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , meaning the procedure includes built-in checks to confirm safety before proceeding to the next step.

Protocol A: Disposal of Solid Reagent and Consumables

Applies to: Unused powder, contaminated weigh boats, spatulas, and Kimwipes.

  • Collection: Gather all solid residues and contaminated consumables. Do not mix with solid oxidizers (e.g., nitrates, permanganates) as the organic compound acts as a reducing fuel.

  • Containment: Place the materials into a puncture-proof, sealable container designated specifically for solid hazardous waste[6].

  • Self-Validation Check: Inspect the container to ensure no free liquids are present[5].

  • Labeling: Affix a hazardous waste tag explicitly stating: "Solid Hazardous Waste: Contains Halogenated Organics (3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid)."

Protocol B: Disposal of Organic Liquid Waste

Applies to: Reaction mixtures and organic extracts (e.g., in DCM, Chloroform, or EtOAc).

  • Segregation: Identify the appropriate liquid waste carboy. Because the target compound contains Bromine and Fluorine, it must be routed to the "Halogenated Organic Waste" stream[5].

  • Self-Validation Check: Before pouring, visually inspect the receiving carboy. Ensure there is no active bubbling, phase separation, or heat generation from previous incompatible additions.

  • Transfer: Using a funnel, slowly transfer the organic solution into the carboy.

  • Sealing & Storage: Cap the container tightly (hand-tight) immediately after use to prevent the evaporation of volatile solvents[2]. Store the carboy in a secondary containment tray within a ventilated fume hood or a flammable storage cabinet.

Protocol C: Disposal of Aqueous Waste (Post-Workup)

Applies to: Aqueous layers containing the neutralized sodium/potassium salt of the target compound.

  • Neutralization: If the compound was subjected to an aqueous workup using a mild base (e.g., NaHCO3​ ), the aqueous layer now contains the water-soluble halogenated organic salt.

  • Self-Validation Check (Critical): Test the solution using universal pH indicator strips. Adjust the pH until it reads strictly between 6.0 and 8.0 . This confirms the acid is fully neutralized, preventing delayed gas evolution in the waste carboy[5].

  • Containment: Transfer the neutralized solution to an "Aqueous Hazardous Waste" container.

  • Regulatory Prohibition: Do NOT pour this down the drain. Halogenated organic salts are environmentally persistent and toxic to aquatic ecosystems; they must be collected locally for specialized EHS treatment[1].

Operational Safety & Storage Protocols

To prevent the generation of hazardous byproducts before disposal, the compound must be stored correctly:

  • Chemical Compatibility: Store the compound in a cool, dry environment away from strong bases, oxidizing agents, and reactive transition metals. Segregate organic acids from oxidizing mineral acids (like Nitric Acid)[3].

  • Container Integrity: Keep the original container tightly closed and protected from direct light. If you observe unexpected discoloration or changes in physical state over time, treat the material as degraded and contact EHS for immediate removal[4].

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